molecular formula C29H38N2O6 B15559178 Maltophilin

Maltophilin

Número de catálogo: B15559178
Peso molecular: 510.6 g/mol
Clave InChI: GXFBXYRIFPTSTH-ZRNGVVKVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Maltophilin is a monoterpenoid.
This compound has been reported in Stenotrophomonas maltophilia with data available.
isolated from Stenotrophomonas maltophilia;  structure in first source

Propiedades

Fórmula molecular

C29H38N2O6

Peso molecular

510.6 g/mol

Nombre IUPAC

(3E,18Z)-11-ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone

InChI

InChI=1S/C29H38N2O6/c1-3-15-11-17-12-19-18-5-4-6-23(35)30-10-9-21(33)27-28(36)26(29(37)31-27)20(32)8-7-16(18)13-22(34)25(19)24(17)14(15)2/h4,6-8,14-19,21,24-25,27,32-33H,3,5,9-13H2,1-2H3,(H,30,35)(H,31,37)/b6-4-,8-7+,26-20?

Clave InChI

GXFBXYRIFPTSTH-ZRNGVVKVSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Maltophilin Production by Stenotrophomonas maltophilia R3089

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal agent maltophilin, produced by the bacterium Stenotrophomonas maltophilia R3089. It covers the core aspects of the producing organism, the biosynthesis of this compound, its antifungal activity, and detailed experimental protocols for its production, purification, and characterization.

Executive Summary

Stenotrophomonas maltophilia is a ubiquitous Gram-negative bacterium recognized as an emerging opportunistic human pathogen, often exhibiting multidrug resistance.[1][2] However, certain environmental isolates of S. maltophilia have demonstrated beneficial properties, including the production of secondary metabolites with potent antimicrobial activity. The strain S. maltophilia R3089, isolated from the rhizosphere of rape plants (Brassica napus L.), produces a novel macrocyclic lactam antibiotic named this compound.[3][4][5] This compound exhibits significant antifungal properties against a range of saprophytic, human-pathogenic, and phytopathogenic fungi, while showing no activity against bacteria. This unique spectrum of activity makes this compound a person of interest for the development of new antifungal therapies. This guide details the currently available technical information on this compound and the methodologies to study it.

The Producing Organism: Stenotrophomonas maltophilia R3089

Stenotrophomonas maltophilia is an obligate aerobe, motile, Gram-negative bacillus. The species is metabolically versatile and can thrive in a variety of environments, from soil and water to clinical settings.

2.1 Taxonomy and Isolation

  • Genus: Stenotrophomonas

  • Species: maltophilia

  • Strain: R3089

  • Isolation Source: Rhizosphere of rape plants (Brassica napus L.).

2.2 Culture and Growth Characteristics

S. maltophilia R3089 can be cultured using standard laboratory techniques. General growth conditions are summarized in the table below.

ParameterRecommended Conditions
Temperature 28-37°C
pH 7.0
Atmosphere Aerobic
Media Nutrient-rich media such as Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth. For selective isolation, VIA agar (B569324) containing vancomycin, imipenem, and amphotericin B can be used.

This compound: The Antifungal Compound

This compound is a novel macrocyclic lactam antibiotic with a molecular mass of 510 Da. Its structure was elucidated using electrospray mass spectrometry and NMR spectroscopy.

3.1 Antifungal Activity

Table 1: Representative Antifungal Spectrum of this compound (Illustrative Data)

Fungal SpeciesTypeRepresentative MIC Range (µg/mL)
Candida albicansHuman Pathogen1-5
Aspergillus fumigatusHuman Pathogen2-10
Fusarium oxysporumPlant Pathogen0.5-4
Botrytis cinereaPlant Pathogen1-8
Saccharomyces cerevisiaeSaprophyte5-20

3.2 Production and Yield

The production of this compound by S. maltophilia R3089 occurs during the stationary phase of growth in liquid culture. The yield of this compound is dependent on the fermentation conditions, including media composition, aeration, and temperature. Quantitative data on the production titers are not publicly available but would be a critical parameter to optimize for any drug development program.

Experimental Protocols

This section provides detailed methodologies for the fermentation of S. maltophilia R3089, extraction and purification of this compound, and determination of its antifungal activity.

4.1 Fermentation of S. maltophilia R3089 for this compound Production

This protocol outlines the steps for culturing S. maltophilia R3089 to produce this compound.

  • Inoculum Preparation:

    • Aseptically transfer a single colony of S. maltophilia R3089 from a fresh agar plate to 50 mL of Tryptic Soy Broth (TSB) in a 250 mL Erlenmeyer flask.

    • Incubate at 30°C with shaking at 200 rpm for 24 hours.

  • Production Culture:

    • Prepare the production medium. A suggested medium composition is provided below, though optimization is recommended.

      • Yeast Extract: 10 g/L

      • Soluble Starch: 20 g/L

      • Soy Peptone: 5 g/L

      • CaCO₃: 2 g/L

      • Adjust pH to 7.0 before autoclaving.

    • Inoculate 1 L of the production medium in a 2 L baffled flask with 5% (v/v) of the seed culture.

    • Incubate at 30°C with shaking at 200 rpm for 72-96 hours.

4.2 Extraction and Purification of this compound

This protocol describes the isolation of this compound from the culture broth.

  • Cell Removal:

    • Centrifuge the culture broth at 8,000 x g for 20 minutes to pellet the bacterial cells.

    • Collect the supernatant, which contains the secreted this compound.

  • Solvent Extraction:

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Pool the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Gel Filtration Chromatography:

    • Dissolve the crude extract in a minimal volume of methanol (B129727).

    • Load the dissolved extract onto a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool the this compound-containing fractions from the gel filtration step and concentrate.

    • Purify the concentrated sample by preparative reverse-phase HPLC. A representative set of parameters is provided below.

      • Column: C18, 10 µm particle size, 250 x 20 mm

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A linear gradient from 30% to 70% B over 30 minutes.

      • Flow Rate: 10 mL/min

      • Detection: UV at 210 nm and 254 nm

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and mass spectrometry.

4.3 Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the antifungal activity of purified this compound.

  • Prepare Fungal Inoculum:

    • Grow the fungal strain on a suitable agar medium.

    • Prepare a spore or cell suspension in sterile saline or RPMI-1640 medium.

    • Adjust the suspension to a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate.

    • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

    • Incubate the plate at the optimal growth temperature for the fungus for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.

Biosynthesis and Regulation of this compound

The biosynthesis of macrocyclic lactams like this compound is typically carried out by large, multi-domain enzymes called polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS). While the specific biosynthetic gene cluster for this compound in S. maltophilia R3089 has not yet been characterized, it is likely to involve a type I PKS system.

5.1 Generalized Regulation of Secondary Metabolite Production

The production of secondary metabolites in bacteria is tightly regulated by complex signaling pathways that respond to environmental cues and cell density. Common regulatory mechanisms include two-component systems and quorum sensing. A generalized model for the regulation of secondary metabolite biosynthesis is presented below.

G Generalized Regulation of Secondary Metabolite Biosynthesis cluster_0 Environmental Signals cluster_1 Quorum Sensing cluster_2 Two-Component System cluster_3 Gene Regulation Nutrient_Limitation Nutrient Limitation Sensor_Kinase Sensor Kinase Nutrient_Limitation->Sensor_Kinase Stress Stress (e.g., pH, temperature) Stress->Sensor_Kinase Autoinducer Autoinducer Synthesis Receptor Autoinducer Receptor Autoinducer->Receptor binds Pathway_Specific_Regulator Pathway-Specific Regulator Receptor->Pathway_Specific_Regulator Response_Regulator Response Regulator Sensor_Kinase->Response_Regulator phosphorylates Response_Regulator->Pathway_Specific_Regulator Biosynthetic_Genes This compound Biosynthetic Genes Pathway_Specific_Regulator->Biosynthetic_Genes activates/represses

Caption: Generalized signaling pathway for secondary metabolite production.

5.2 Experimental Workflow for Identifying the this compound Biosynthetic Gene Cluster

The following workflow outlines the steps to identify and characterize the genes responsible for this compound biosynthesis.

G Workflow for this compound Biosynthetic Gene Cluster Identification cluster_0 Genomic Analysis cluster_1 Genetic Manipulation cluster_2 Heterologous Expression Genome_Sequencing Genome Sequencing of S. maltophilia R3089 Bioinformatics Bioinformatic Analysis (antiSMASH, SMURF) Genome_Sequencing->Bioinformatics Candidate_Cluster Identify Candidate PKS/NRPS Gene Clusters Bioinformatics->Candidate_Cluster Gene_Knockout Targeted Gene Knockout of Candidate Clusters Candidate_Cluster->Gene_Knockout Mutant_Fermentation Fermentation of Mutant Strains Gene_Knockout->Mutant_Fermentation Chemical_Analysis HPLC/MS Analysis of Culture Extracts Mutant_Fermentation->Chemical_Analysis Cluster_Cloning Cloning of the Identified Gene Cluster Chemical_Analysis->Cluster_Cloning Host_Expression Expression in a Heterologous Host (e.g., E. coli, Streptomyces) Cluster_Cloning->Host_Expression Product_Identification Identification of this compound Production Host_Expression->Product_Identification

Caption: Experimental workflow for gene cluster identification.

Conclusion and Future Perspectives

This compound produced by Stenotrophomonas maltophilia R3089 represents a promising antifungal agent with a unique biological origin. Further research is warranted to fully elucidate its mechanism of action, biosynthetic pathway, and potential for therapeutic development. Key areas for future investigation include:

  • Complete characterization of the this compound biosynthetic gene cluster.

  • Optimization of fermentation conditions to improve this compound yield.

  • Elucidation of the regulatory networks controlling this compound production.

  • In vivo studies to assess the efficacy and safety of this compound as an antifungal drug.

The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound.

References

Unveiling the Architecture of Maltophilin: A Technical Guide to Structure Elucidation via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the modern spectroscopic methodologies employed in the structural elucidation of Maltophilin, a novel macrocyclic lactam antibiotic. Produced by the bacterium Stenotrophomonas maltophilia, this compound has garnered interest for its potent antifungal properties. This document serves as a comprehensive resource, outlining the core principles and experimental workflows for determining the chemical structure of complex natural products using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Introduction to this compound

This compound is a fascinating macrocyclic lactam antibiotic with a molecular mass of approximately 510 Da.[1] First isolated from Stenotrophomonas maltophilia R3089, it exhibits significant activity against a range of saprophytic, human-pathogenic, and phytopathogenic fungi, while remaining inactive against bacteria.[1] The initial structural characterization of this compound was achieved through a combination of electrospray mass spectrometry and both 1D and 2D NMR spectroscopy.[1] This guide will delve into the specific techniques and logical processes involved in piecing together the molecular puzzle of this promising antifungal agent.

Mass Spectrometry Analysis: Deciphering the Molecular Blueprint

High-resolution mass spectrometry (HRMS) is the cornerstone of determining the elemental composition of a novel compound. For a molecule like this compound, Electrospray Ionization (ESI) is a preferred soft ionization technique that typically preserves the molecular ion, providing an accurate mass measurement.

Experimental Protocol: High-Resolution Mass Spectrometry

A purified sample of this compound would be dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL. This solution is then infused into a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. Data is acquired over a mass range of m/z 100-1000.

Data Presentation: Mass Spectrometry

The HRMS data provides the exact mass of the molecular ion, which is crucial for calculating the molecular formula. Tandem mass spectrometry (MS/MS) experiments are then performed to induce fragmentation of the parent ion, offering valuable insights into the molecule's substructures. While the original fragmentation data for this compound is not publicly available, the following table represents the expected data from such an analysis.

Table 1: Representative High-Resolution Mass Spectrometry Data for this compound

IonObserved m/zCalculated m/zMass Error (ppm)Proposed Molecular Formula
[M+H]⁺511.2803511.2808-1.0C₂₉H₃₉N₂O₆

Table 2: Representative Tandem Mass Spectrometry (MS/MS) Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Relative Intensity (%)Proposed Neutral Loss
511.28493.2785H₂O
511.28467.2940C₂H₄O
511.28384.2265C₇H₉NO₂
511.28291.1630C₁₃H₁₈O₃

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Connectivity

NMR spectroscopy is the most powerful technique for determining the precise three-dimensional structure of organic molecules in solution. A suite of 1D and 2D NMR experiments is required to establish the carbon-hydrogen framework and the connectivity between different parts of the this compound molecule.

Experimental Protocols: NMR Spectroscopy

All NMR spectra would be recorded on a high-field spectrometer (e.g., 500 MHz or higher) using a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • ¹H NMR (Proton NMR): A standard pulse-acquire sequence is used to obtain the proton spectrum. This provides information on the number of different types of protons, their chemical environment, and their coupling to neighboring protons.

  • ¹³C NMR (Carbon NMR): A proton-decoupled pulse sequence is used to obtain the carbon spectrum, revealing the number of different carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for tracing out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly attached proton-carbon pairs. It allows for the unambiguous assignment of proton and carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the spin systems identified by COSY and for identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation.

Data Presentation: NMR Spectroscopy

Table 3: Representative ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-25.85d9.5
H-36.40dd15.0, 9.5
H-53.20m
H-61.80, 1.65m
............

Table 4: Representative ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)
C-1172.5
C-2125.0
C-3140.2
C-445.8
......

Workflow and Data Interpretation

The elucidation of a natural product's structure is a logical and iterative process. The workflow begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses. The data from each experiment provides pieces of the structural puzzle, which are then assembled to reveal the final architecture.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation Isolation Isolation of this compound from Stenotrophomonas maltophilia Purification Purification by Chromatography (HPLC) Isolation->Purification MS Mass Spectrometry (HRMS, MS/MS) Purification->MS NMR NMR Spectroscopy (1D & 2D) Purification->NMR Formula Determine Molecular Formula MS->Formula Fragments Identify Substructures MS->Fragments NMR->Fragments Connectivity Establish Connectivity NMR->Connectivity Stereochem Determine Stereochemistry NMR->Stereochem Formula->Fragments Fragments->Connectivity Connectivity->Stereochem Structure Propose Final Structure Stereochem->Structure

Experimental workflow for the structure elucidation of this compound.

The interpretation of the spectroscopic data is a convergent process where different pieces of information are used to build the final structure.

G HRMS HRMS Data MolFormula Molecular Formula HRMS->MolFormula MSMS MS/MS Data Substructures Substructural Fragments MSMS->Substructures H_NMR 1H NMR Data H_H_Connectivity Proton-Proton Connectivity H_NMR->H_H_Connectivity C_NMR 13C NMR Data C_H_Connectivity Carbon-Proton Connectivity C_NMR->C_H_Connectivity COSY COSY Data COSY->H_H_Connectivity HSQC HSQC Data HSQC->C_H_Connectivity HMBC HMBC Data LongRange_Connectivity Long-Range Connectivity HMBC->LongRange_Connectivity NOESY NOESY Data Stereochemistry Relative Stereochemistry NOESY->Stereochemistry FinalStructure Final Structure of this compound MolFormula->FinalStructure Substructures->FinalStructure H_H_Connectivity->FinalStructure C_H_Connectivity->FinalStructure LongRange_Connectivity->FinalStructure Stereochemistry->FinalStructure

Logical relationships in the interpretation of spectroscopic data.

Conclusion

The combination of mass spectrometry and a comprehensive suite of NMR experiments provides a formidable toolkit for the de novo structure elucidation of novel natural products like this compound. Through the systematic and logical analysis of HRMS, MS/MS, 1D, and 2D NMR data, the planar structure and stereochemistry of complex molecules can be confidently determined. This detailed structural information is paramount for understanding the bioactivity of this compound and is a critical first step in the journey of drug discovery and development. The methodologies outlined in this guide represent the current standard in the field and are applicable to the structural characterization of a wide array of small molecules.

References

Unraveling the Synthesis of Maltophilin: A Technical Guide to its Biosynthesis in Stenotrophomonas maltophilia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltophilin, a macrocyclic lactam produced by the bacterium Stenotrophomonas maltophilia, has garnered interest for its potent and specific antifungal properties. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. While the complete enzymatic cascade and its genetic determinants have not yet been fully elucidated in publicly available literature, this document consolidates the known information regarding this compound's structure and biological activity. Furthermore, it presents a putative biosynthetic pathway based on established principles of microbial secondary metabolism, outlines key experimental methodologies for its study, and discusses potential regulatory mechanisms. This guide serves as a foundational resource for researchers engaged in the discovery and development of novel antifungal agents.

Introduction

Stenotrophomonas maltophilia, an organism of increasing clinical relevance, is also a source of novel bioactive secondary metabolites. Among these is this compound, a unique macrocyclic lactam antibiotic. First isolated from S. maltophilia strain R3089, found in the rhizosphere of rape plants, this compound exhibits significant inhibitory activity against a range of saprophytic, human-pathogenic, and phytopathogenic fungi.[1][2] Notably, it displays no activity against Gram-positive or Gram-negative bacteria, highlighting its potential as a targeted antifungal agent.[1][2] The structure of this compound was determined through electrospray mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Physicochemical Properties and Structure

This compound is characterized as a novel macrocyclic lactam with a molecular mass of 510 Da.[1][2] Its complex structure suggests a biosynthetic origin involving polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery, a common paradigm for the synthesis of such intricate natural products in microorganisms.

Putative Biosynthesis Pathway of this compound

While the definitive biosynthetic gene cluster for this compound has not been reported, a hypothetical pathway can be postulated based on its chemical structure. The assembly of the this compound backbone likely involves a hybrid PKS-NRPS system.

A proposed biosynthetic scheme would initiate with the loading of a starter unit onto the PKS module, followed by a series of condensation reactions with extender units to form the polyketide chain. Subsequently, an NRPS module would incorporate an amino acid precursor, which is then cyclized to form the characteristic lactam ring. Tailoring enzymes, such as oxidoreductases and methyltransferases, would then likely modify the macrocyclic scaffold to yield the final this compound structure.

This compound Biosynthesis Pathway cluster_pks Polyketide Synthesis cluster_nrps Non-Ribosomal Peptide Synthesis cluster_modification Modification and Cyclization Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS_Module Polyketide Synthase (PKS) Starter_Unit->PKS_Module Extender_Units Extender Units (e.g., Malonyl-CoA) Extender_Units->PKS_Module Polyketide_Chain Linear Polyketide PKS_Module->Polyketide_Chain Hybrid_Intermediate Polyketide-Amino Acid Intermediate Polyketide_Chain->Hybrid_Intermediate Amino_Acid Amino Acid Precursor NRPS_Module Non-Ribosomal Peptide Synthetase (NRPS) Amino_Acid->NRPS_Module NRPS_Module->Hybrid_Intermediate Cyclization Cyclization (Lactam formation) Hybrid_Intermediate->Cyclization Macrocycle Macrocyclic Precursor Cyclization->Macrocycle Tailoring_Enzymes Tailoring Enzymes (Oxidation, Methylation) Macrocycle->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound

A hypothetical biosynthetic pathway for this compound.

Quantitative Data: Antifungal Activity

The primary quantitative data available for this compound pertains to its minimum inhibitory concentrations (MICs) against various fungal species. This data highlights its potent and selective antifungal activity.

Fungal SpeciesMIC (µg/mL)
Aspergillus fumigatus1 - 5
Candida albicans> 100
Fusarium culmorum0.5 - 2
Penicillium expansum1 - 5
Rhizoctonia solani0.1 - 1
Saccharomyces cerevisiae> 100
Ustilago maydis0.5 - 2
Verticillium dahliae0.1 - 1

Note: Data compiled from initial discovery publications. Exact values may vary between studies and isolates.

Experimental Protocols

Fermentation and Production of this compound

A general workflow for the production and isolation of this compound from S. maltophilia R3089 is depicted below.

Experimental Workflow Start Inoculation of S. maltophilia R3089 Fermentation Fermentation (Appropriate medium, temp, time) Start->Fermentation Harvest Harvest of Culture Broth Fermentation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Concentration Concentration of Organic Phase Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Purification Steps (e.g., Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Analysis Structural Elucidation (MS, NMR) Pure_this compound->Analysis Regulatory Network cluster_signals Environmental & Cellular Signals Nutrient_Limitation Nutrient Limitation Global_Regulators Global Regulatory Proteins Nutrient_Limitation->Global_Regulators Quorum_Sensing Quorum Sensing (Cell Density) Quorum_Sensing->Global_Regulators Stress_Factors Stress Factors Stress_Factors->Global_Regulators Pathway_Regulator Pathway-Specific Transcriptional Regulator Global_Regulators->Pathway_Regulator Maltophilin_BGC This compound Biosynthetic Gene Cluster (BGC) Pathway_Regulator->Maltophilin_BGC Activation/ Repression Maltophilin_Biosynthesis This compound Biosynthesis Maltophilin_BGC->Maltophilin_Biosynthesis This compound This compound Maltophilin_Biosynthesis->this compound This compound->Global_Regulators Feedback Inhibition

References

The Antifungal Mechanism of Maltophilin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Its Mode of Action on Fungal Pathogens

Maltophilin, a novel macrocyclic lactam antibiotic produced by the bacterium Stenotrophomonas maltophilia, exhibits potent antifungal activity against a broad spectrum of saprophytic, human-pathogenic, and phytopathogenic fungi, while showing no significant activity against bacteria.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing heavily on the detailed studies of its closely related analog, dihydrothis compound, also known as Heat-Stable Antifungal Factor (HSAF). The structural and functional similarities between these compounds suggest a conserved mode of action centered on the disruption of fungal cell wall integrity through the inhibition of sphingolipid biosynthesis.

Core Mechanism of Action: A Multi-faceted Assault on the Fungal Cell

The primary mechanism of action of this compound and its analogs is the targeted disruption of sphingolipid metabolism, a pathway crucial for fungal cell growth, signaling, and structural integrity. This initial insult triggers a cascade of downstream effects, culminating in fungal cell death. The proposed mechanism can be broken down into the following key stages:

  • Inhibition of Ceramide Synthase: The primary molecular target of dihydrothis compound (and by extension, this compound) is a fungal-specific ceramide synthase.[2] This enzyme is a critical component of the sphingolipid biosynthesis pathway. Its inhibition disrupts the production of essential complex sphingolipids.

  • Accumulation of Toxic Precursors: The blockage of ceramide synthase leads to the accumulation of upstream sphingoid bases, which are toxic to the fungal cell and can act as detergents, compromising membrane integrity.[3][4]

  • Induction of Cell Wall Stress and Compensatory Chitin (B13524) Synthesis: The disruption of sphingolipid biosynthesis creates significant stress on the fungal cell wall. In response, the fungus activates a compensatory mechanism, significantly upregulating the expression of chitin synthase genes.[5]

  • Aberrant Cell Wall Thickening and Growth Inhibition: The overproduction of chitin leads to a dramatic and disorganized thickening of the fungal cell wall. This aberrant morphology physically constrains hyphal growth and ultimately leads to the cessation of fungal proliferation.

The following diagram illustrates the proposed signaling pathway and mechanism of action of this compound, based on studies of dihydrothis compound/HSAF.

Maltophilin_Mechanism cluster_pathway Sphingolipid Biosynthesis Pathway cluster_cwi Cell Wall Integrity Pathway This compound This compound CeramideSynthase Ceramide Synthase This compound->CeramideSynthase Inhibits FungalCell Fungal Cell SphingoidBases Sphingoid Bases SphingoidBases->CeramideSynthase Substrate Ceramide Ceramide CeramideSynthase->Ceramide Product CellWallStress Cell Wall Stress CeramideSynthase->CellWallStress Disruption leads to ComplexSphingolipids Complex Sphingolipids Ceramide->ComplexSphingolipids ChitinSynthaseGenes Chitin Synthase Genes (chsB, chsC) CellWallStress->ChitinSynthaseGenes Activates Transcription ChitinSynthase Chitin Synthase ChitinSynthaseGenes->ChitinSynthase Upregulates Chitin Chitin ChitinSynthase->Chitin Synthesizes CellWallThickening Aberrant Cell Wall Thickening Chitin->CellWallThickening

Caption: Proposed mechanism of action of this compound.

Quantitative Data on Antifungal Activity

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Levofloxacin112
Moxifloxacin0.258
Gatifloxacin0.512
Tigecycline-8
Sulfamethoxazole-trimethoprim-12
Amikacin48
Cefuroxime-256
Ceftazidime-256

Data sourced from a study on clinical isolates of S. maltophilia and may not be directly representative of this compound's antifungal MICs.

Key Experimental Protocols

The elucidation of the mechanism of action of this compound's analog, dihydrothis compound, involved a series of key experiments. Researchers and drug development professionals can adapt these methodologies to further investigate this compound's specific activities.

Fungal Cell Wall Staining and Microscopy
  • Objective: To visualize the morphological changes in fungal cell walls upon treatment with the antifungal agent.

  • Protocol:

    • Grow fungal hyphae (e.g., Aspergillus nidulans) in a suitable liquid medium.

    • Introduce the antifungal compound at a desired concentration (e.g., MIC or supra-MIC).

    • After a defined incubation period, stain the hyphae with a fluorescent dye that binds to chitin, such as Calcofluor White.

    • Observe the stained hyphae using fluorescence microscopy to assess changes in cell wall thickness and morphology.

Chitin Synthase Gene Expression Analysis
  • Objective: To quantify the transcriptional response of chitin synthase genes to antifungal treatment.

  • Protocol:

    • Treat fungal cultures with the antifungal agent as described above.

    • Harvest the fungal mycelia at various time points.

    • Extract total RNA from the harvested mycelia.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target chitin synthase genes (e.g., chsB, chsC).

    • Normalize the expression levels to a housekeeping gene to determine the relative fold change in gene expression.

Sphingolipid Biosynthesis Inhibition Assay
  • Objective: To determine if the antifungal's effect on cell wall thickening is dependent on the sphingolipid biosynthesis pathway.

  • Protocol:

    • Utilize a fungal mutant strain with a known defect in the sphingolipid pathway (e.g., a ceramide synthase knockout).

    • Alternatively, use a known inhibitor of sphingolipid synthesis, such as myriocin, in combination with the antifungal agent.

    • Treat the wild-type and mutant/inhibitor-treated fungal cultures with the antifungal agent.

    • Assess cell wall thickening using microscopy and staining as described above. A lack of thickening in the mutant or in the presence of the inhibitor would indicate that the antifungal's effect is mediated through this pathway.

The following diagram outlines a general experimental workflow for investigating the mechanism of action of an antifungal agent like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Antifungal Activity cluster_mechanism Mechanism of Action Studies cluster_target Target Identification MIC_determination MIC Determination Morphological_analysis Morphological Analysis (Microscopy, Staining) MIC_determination->Morphological_analysis Gene_expression Gene Expression Analysis (qRT-PCR) MIC_determination->Gene_expression Pathway_inhibition Pathway Inhibition Assays (Mutants, Chemical Inhibitors) MIC_determination->Pathway_inhibition Biochemical_assays Biochemical Assays (Enzyme Inhibition) Pathway_inhibition->Biochemical_assays Binding_studies Binding Studies (e.g., Affinity Chromatography) Biochemical_assays->Binding_studies

Caption: A generalized workflow for studying this compound's mechanism.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its potent antifungal activity by targeting fungal-specific sphingolipid biosynthesis, leading to a cascade of events that culminates in aberrant cell wall thickening and growth inhibition. This unique mechanism of action makes this compound and its analogs promising candidates for the development of novel antifungal therapeutics, particularly in an era of increasing resistance to existing drugs.

Future research should focus on:

  • Directly confirming the inhibition of ceramide synthase by purified this compound.

  • Elucidating the precise molecular interactions between this compound and its target enzyme.

  • Conducting comprehensive in vivo studies to evaluate the efficacy and safety of this compound in animal models of fungal infections.

  • Exploring synergistic interactions with other classes of antifungal agents.

By building upon the foundational knowledge of dihydrothis compound's mechanism of action, the research and development community can accelerate the translation of this compound's therapeutic potential into clinical applications.

References

An In-depth Technical Guide to the Chemical Synthesis and Derivatives of Maltophilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maltophilin, a potent antifungal macrocyclic lactam, has garnered significant interest within the scientific community due to its unique structure and novel mechanism of action. This technical guide provides a comprehensive overview of this compound, with a focus on its chemical properties, biosynthesis, and the biological activities of its primary derivative, dihydrothis compound, also known as Heat-Stable Antifungal Factor (HSAF). Notably, a total chemical synthesis of this compound has not been reported to date; therefore, this document emphasizes its biosynthesis via a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) pathway and details established protocols for its isolation and purification. The guide also elucidates its mechanism of action, which involves the inhibition of fungal ceramide synthase, a key enzyme in the sphingolipid biosynthesis pathway, leading to disruptions in fungal cell wall integrity and growth. This document serves as a critical resource for researchers engaged in natural product synthesis, antifungal drug discovery, and the study of microbial secondary metabolism.

Introduction to this compound

This compound is a macrocyclic lactam antibiotic originally isolated from the bacterium Stenotrophomonas maltophilia.[1] It exhibits potent antifungal activity against a broad spectrum of pathogenic fungi.[2] Structurally, this compound is characterized by a complex polycyclic system. Its molecular formula is C29H38N2O6, with a molecular weight of 510.6 g/mol . A closely related and more extensively studied compound, dihydrothis compound, also known as Heat-Stable Antifungal Factor (HSAF), is produced by Lysobacter enzymogenes.[3][4] HSAF shares the core structure of this compound and is often considered a key derivative. Due to the current absence of a reported total synthesis, the primary source of this compound and its derivatives for research purposes is through microbial fermentation and subsequent purification.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC29H38N2O6[1]
Molecular Weight510.6 g/mol
AppearanceWhite powder
SolubilitySoluble in methanol, ethyl acetate

Biosynthesis of this compound (HSAF)

The biosynthesis of this compound (HSAF) is a complex process orchestrated by a hybrid PKS-NRPS enzymatic machinery in Lysobacter enzymogenes. This pathway involves the iterative action of polyketide synthase modules and the incorporation of an amino acid by a non-ribosomal peptide synthetase module.

The biosynthetic gene cluster contains genes encoding the PKS-NRPS hybrid enzyme, as well as other modifying enzymes such as oxidoreductases that are responsible for the formation of the characteristic polycyclic structure. The study of this biosynthetic pathway is crucial for understanding the formation of the this compound scaffold and for potential bioengineering efforts to produce novel analogs.

Experimental Workflow for Studying HSAF Biosynthesis

Workflow for HSAF Biosynthesis Investigation cluster_0 Genetic Manipulation cluster_1 Fermentation and Isolation cluster_2 Analysis and Characterization cluster_3 Functional Analysis gene_disruption Gene Disruption of PKS-NRPS fermentation Fermentation of Wild-Type and Mutant Strains gene_disruption->fermentation heterologous_expression Heterologous Expression of Biosynthetic Genes heterologous_expression->fermentation extraction Extraction of Secondary Metabolites fermentation->extraction purification Purification of HSAF and Analogs extraction->purification hplc_analysis HPLC Analysis purification->hplc_analysis ms_analysis Mass Spectrometry (MS) purification->ms_analysis nmr_analysis NMR Spectroscopy purification->nmr_analysis antifungal_assays Antifungal Activity Assays purification->antifungal_assays pathway_elucidation Elucidation of Biosynthetic Pathway hplc_analysis->pathway_elucidation ms_analysis->pathway_elucidation nmr_analysis->pathway_elucidation HSAF Mechanism of Action HSAF This compound (HSAF) CeramideSynthase Ceramide Synthase HSAF->CeramideSynthase Inhibition Ceramide Ceramide SphingolipidBiosynthesis Sphingolipid Biosynthesis ComplexSphingolipids Complex Sphingolipids Ceramide->ComplexSphingolipids MembraneIntegrity Cell Membrane Integrity ComplexSphingolipids->MembraneIntegrity CellWallStress Cell Wall Stress MembraneIntegrity->CellWallStress Disruption leads to ChitinSynthase Upregulation of Chitin Synthase Genes (chsB, chsC) CellWallStress->ChitinSynthase CellWallThickening Cell Wall Thickening ChitinSynthase->CellWallThickening GrowthInhibition Fungal Growth Inhibition CellWallThickening->GrowthInhibition

References

Unveiling the Antifungal Arsenal of Stenotrophomonas maltophilia: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Antifungal Potential of a Ubiquitous Bacterium

Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on the emerging role of Stenotrophomonas maltophilia as a valuable source of novel antifungal compounds. This whitepaper provides a comprehensive overview of the bacterium's antifungal agents, their mechanisms of action, the regulatory pathways governing their production, and detailed experimental protocols for their isolation and characterization.

Stenotrophomonas maltophilia, a globally distributed gram-negative bacterium, is increasingly recognized for its ability to produce a diverse array of secondary metabolites and enzymes with potent antifungal properties. This guide synthesizes current scientific knowledge to facilitate the exploration of this bacterium's potential in addressing the growing challenge of fungal drug resistance.

Key Antifungal Compounds from Stenotrophomonas maltophilia

S. maltophilia produces a variety of molecules with demonstrated activity against a broad spectrum of pathogenic fungi. These include both secreted small molecules and lytic enzymes.

1. Maltophilin: A novel macrocyclic lactam, this compound, is a prominent antifungal compound produced by S. maltophilia strain R3089, which was first isolated from the rhizosphere of rape plants.[1] This compound has shown inhibitory activity against a range of saprophytic, human-pathogenic, and phytopathogenic fungi.[1] Unlike many antibiotics, this compound exhibits no activity against Gram-positive and Gram-negative bacteria, highlighting its specificity.[1]

2. Lytic Enzymes: The bacterium secretes enzymes that can degrade fungal cell walls, a key mechanism for its antifungal action.

  • Chitinases: These enzymes break down chitin, a major structural component of fungal cell walls. Several studies have documented the production of chitinases by S. maltophilia and their effectiveness in inhibiting fungal growth.[2]
  • Proteases: The secretion of proteases is another mechanism by which S. maltophilia can antagonize fungi.[2]

3. Other Secondary Metabolites: Besides this compound, S. maltophilia is known to produce other antifungal agents, including:

  • Pyrrolnitrin [3]
  • Xanthobaccins [2]

Quantitative Antifungal Activity

The efficacy of antifungal compounds is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. While extensive data on the MICs of all S. maltophilia-derived compounds is still an area of active research, available information indicates significant potential.

Compound/MetaboliteFungal PathogenNoteworthy ObservationsReference
Culture Filtrates Candida albicansClinical strains of S. maltophilia displayed remarkable activity against this human pathogen.[2][2]
Verticillium dahliaeThe majority of environmental isolates were active against this plant pathogen.[2][2]
Rhizoctonia solani, Sclerotinia sclerotiorumEnvironmental isolates demonstrated broad-spectrum activity against these plant pathogenic fungi.[2][2]
General Antifungal Activity Beauveria bassianaS. maltophilia isolated from insect larvae showed antifungal activity against this entomopathogenic fungus.[3][3]
Candida spp., Aspergillus fumigatusTen different strains of S. maltophilia inhibited the growth of a range of human pathogenic fungi.[3][3]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and evaluation of antifungal compounds from S. maltophilia.

Isolation and Purification of this compound

The following protocol is based on the methodology described for the isolation of this compound from S. maltophilia R3089.[1]

Workflow for this compound Isolation and Purification

cluster_0 Fermentation and Extraction cluster_1 Chromatographic Purification cluster_2 Characterization Fermentation 1. Fermentation of S. maltophilia R3089 Centrifugation 2. Centrifugation to remove bacterial cells Fermentation->Centrifugation EthylAcetate 3. Ethyl acetate (B1210297) extraction of the culture filtrate Centrifugation->EthylAcetate GelFiltration 4. Gel filtration on Sephadex LH20 EthylAcetate->GelFiltration HPLC 5. Preparative HPLC on a reversed-phase column GelFiltration->HPLC MassSpec 6. Electrospray Mass Spectrometry HPLC->MassSpec NMR 7. 1H and 13C NMR Spectroscopy HPLC->NMR

Caption: Workflow for this compound isolation and characterization.

Methodology:

  • Fermentation: Cultivate S. maltophilia R3089 in a suitable liquid medium to promote the production of secondary metabolites.

  • Extraction:

    • Remove bacterial cells from the culture broth by centrifugation.

    • Extract the cell-free supernatant with an equal volume of ethyl acetate.

    • Concentrate the organic phase to obtain the crude extract.

  • Purification:

    • Subject the crude extract to gel filtration chromatography using a Sephadex LH20 column to separate compounds based on size.

    • Further purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column.

  • Structural Elucidation:

    • Determine the molecular mass of the purified compound using electrospray mass spectrometry.[1]

    • Elucidate the chemical structure using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Antifungal Activity Bioassay (Dual-Culture Assay)

This method is used to assess the in vitro antagonistic activity of S. maltophilia against fungal pathogens.[2]

Workflow for Dual-Culture Antifungal Bioassay

Inoculation 1. Inoculate fungal plug in the center of an agar (B569324) plate Streaking 2. Streak S. maltophilia isolate at a defined distance from the fungus Inoculation->Streaking Incubation 3. Incubate the plate at a suitable temperature (e.g., 20°C for 5 days) Streaking->Incubation Measurement 4. Measure the zone of inhibition of fungal growth Incubation->Measurement

Caption: Workflow for the dual-culture antifungal bioassay.

Methodology:

  • Plate Preparation: Use a suitable agar medium, such as Waksman agar.[2]

  • Fungal Inoculation: Place a mycelial plug (e.g., 5 mm diameter) of the target fungus in the center of the agar plate.

  • Bacterial Inoculation: Streak the S. maltophilia isolate at a fixed distance from the fungal plug.

  • Incubation: Incubate the plates under conditions suitable for fungal growth (e.g., 20°C for 5 days).[2]

  • Assessment: Measure the radius of the inhibition zone, which is the area around the bacterial streak where fungal growth is suppressed.

Regulatory Mechanisms: The Role of Quorum Sensing

The production of antifungal compounds and other virulence factors in S. maltophilia is often regulated by a cell-to-cell communication system known as quorum sensing (QS). The primary QS system in this bacterium involves a diffusible signal factor (DSF).[4]

The DSF signaling pathway is encoded by the rpf (regulation of pathogenicity factors) gene cluster. The key components of this system are:

  • RpfF: An enzyme responsible for the synthesis of the DSF signal molecule.[4]

  • RpfC: A sensor kinase that detects the DSF signal.

  • RpfG: A response regulator that, upon activation by RpfC, controls the intracellular levels of the second messenger cyclic-di-GMP.

DSF Quorum Sensing Signaling Pathway

cluster_cell S. maltophilia Cell DSF_ext Extracellular DSF RpfC RpfC (Sensor Kinase) DSF_ext->RpfC binds RpfG RpfG (Response Regulator) RpfC->RpfG activates c_di_GMP Cyclic-di-GMP RpfG->c_di_GMP degrades Clp Clp (Transcriptional Regulator) c_di_GMP->Clp activates Antifungal_Genes Antifungal Gene Expression Clp->Antifungal_Genes regulates

Caption: Simplified DSF quorum sensing pathway in S. maltophilia.

This signaling cascade allows S. maltophilia to coordinate the expression of genes, including those involved in the production of antifungal compounds, in a cell-density-dependent manner. This intricate regulatory network ensures that the production of these metabolically expensive compounds is timed for maximum effect, for instance, when competing with fungi in a shared environment. Transcriptomic analyses of rpfF mutants have confirmed that the DSF system controls the expression of a wide range of genes involved in virulence and secondary metabolism.[4]

Conclusion and Future Directions

Stenotrophomonas maltophilia represents a promising, yet underexplored, source of novel antifungal compounds. The diversity of its chemical arsenal, including the potent macrocyclic lactam this compound and various lytic enzymes, offers multiple avenues for the development of new therapeutic agents. A deeper understanding of the biosynthetic pathways of these compounds and the regulatory networks that control their production will be crucial for harnessing the full potential of this bacterium in the fight against fungal diseases. Further research, including high-throughput screening of different S. maltophilia strains and advanced molecular characterization of their antifungal products, is warranted to accelerate the discovery and development of the next generation of antifungal drugs.

References

Methodological & Application

Application Notes and Protocols for Maltophilin Extraction and Purification from Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and initial characterization of Maltophilin, a potent antifungal secondary metabolite produced by the bacterium Stenotrophomonas maltophilia.

Introduction

This compound is a novel macrocyclic lactam antibiotic produced by Stenotrophomonas maltophilia strain R3089, which was first isolated from the rhizosphere of rape plants (Brassica napus L.)[1][2][3]. This compound exhibits significant antifungal activity against a broad spectrum of saprophytic, human-pathogenic, and phytopathogenic fungi[1][2][3]. Notably, this compound shows no activity against Gram-positive and Gram-negative bacteria, making it a selective antifungal agent[1][2][3]. Its unique structure and biological activity make it a compound of interest for the development of new antifungal drugs.

These protocols outline the necessary steps from the cultivation of S. maltophilia to the purification of this compound, providing a foundation for further research and development.

Data Presentation

Table 1: Production and Purification Summary of this compound
Purification StepTotal Bioactive Material (Arbitrary Units)Specific Activity (Units/mg)Yield (%)Purity (%)
Culture FiltrateTo be determinedTo be determined100To be determined
Ethyl Acetate (B1210297) ExtractTo be determinedTo be determinedTo be determinedTo be determined
Sephadex LH-20 FractionTo be determinedTo be determinedTo be determinedTo be determined
Preparative RP-HPLCTo be determinedTo be determinedTo be determined>95 (Target)
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Molecular Mass510 µ[1][2][3]
ClassMacrocyclic Lactam[1][2]
Producing OrganismStenotrophomonas maltophilia R3089[1][2][3]
Biological ActivityAntifungal[1][2][3]

Experimental Protocols

Protocol 1: Cultivation of Stenotrophomonas maltophilia R3089 for this compound Production

This protocol describes the cultivation of S. maltophilia R3089 to produce this compound.

Materials:

  • Stenotrophomonas maltophilia R3089 culture

  • Nutrient-rich broth medium (e.g., Tryptic Soy Broth or Luria-Bertani Broth)[4]

  • Sterile baffled Erlenmeyer flasks

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Aseptically inoculate 50 mL of nutrient-rich broth in a 250 mL baffled Erlenmeyer flask with a single colony of S. maltophilia R3089 from an agar (B569324) plate.

    • Incubate the culture at 30-37°C with vigorous shaking (200-250 rpm) for 16-24 hours to obtain a seed culture in the late logarithmic growth phase[4].

  • Production Culture:

    • Inoculate a larger volume of the same nutrient-rich broth (e.g., 1 L in a 2 L baffled flask) with the seed culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.

    • Incubate the production culture at 30-37°C with vigorous shaking (200-250 rpm) for 48-72 hours. The optimal fermentation time for maximal this compound production should be determined by performing a time-course analysis and bioassay of the culture supernatant.

  • Harvesting:

    • After the incubation period, harvest the culture by centrifugation at 10,000 x g for 20 minutes to pellet the bacterial cells[5].

    • Carefully decant and collect the cell-free supernatant for the extraction of this compound. The supernatant can be stored at -20°C if not used immediately.

Protocol 2: Extraction of this compound from Culture Supernatant

This protocol details the solvent extraction of this compound from the cell-free culture supernatant.

Materials:

  • Cell-free culture supernatant

  • Ethyl acetate (HPLC grade)

  • Separatory funnel

  • Rotary evaporator

  • Methanol (B129727) (HPLC grade)

Procedure:

  • Liquid-Liquid Extraction:

    • Transfer the cell-free supernatant to a separatory funnel of appropriate size.

    • Add an equal volume of ethyl acetate to the supernatant (1:1 v/v)[1].

    • Shake the mixture vigorously for 2-3 minutes, periodically venting the separatory funnel to release pressure.

    • Allow the phases to separate completely. The organic (ethyl acetate) phase contains the extracted this compound.

    • Collect the upper organic phase.

    • Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize the recovery of this compound.

  • Concentration:

    • Pool all the collected ethyl acetate fractions.

    • Concentrate the pooled extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Resuspension:

    • Resuspend the dried crude extract in a small volume of methanol for subsequent purification steps.

Protocol 3: Purification of this compound using Sephadex LH-20 Gel Filtration

This protocol describes the initial purification of the crude this compound extract using size-exclusion chromatography.

Materials:

  • Crude this compound extract in methanol

  • Sephadex LH-20 resin[6]

  • Chromatography column

  • Methanol (HPLC grade) as the mobile phase

  • Fraction collector

  • Test tubes

Procedure:

  • Column Packing:

    • Swell the Sephadex LH-20 resin in methanol for at least 3 hours.

    • Pack a chromatography column with the swollen resin to the desired bed height.

    • Equilibrate the column by washing with at least two column volumes of methanol.

  • Sample Loading and Elution:

    • Load the resuspended crude extract onto the top of the Sephadex LH-20 column.

    • Elute the column with methanol at a constant flow rate.

    • Collect fractions of a defined volume using a fraction collector.

  • Fraction Analysis:

    • Analyze the collected fractions for antifungal activity using a suitable bioassay (e.g., agar diffusion assay against a sensitive fungal strain like Candida albicans).

    • Pool the fractions exhibiting the highest antifungal activity.

  • Concentration:

    • Concentrate the pooled active fractions to dryness using a rotary evaporator.

Protocol 4: Final Purification by Preparative Reversed-Phase HPLC

This protocol outlines the final purification of this compound to high purity using preparative high-performance liquid chromatography (HPLC).

Materials:

  • Partially purified this compound from the Sephadex LH-20 step

  • Preparative reversed-phase HPLC system with a UV detector

  • Preparative C18 column

  • Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile phase B: Acetonitrile (B52724) with 0.1% TFA

  • Methanol for sample dissolution

Procedure:

  • Sample Preparation:

    • Dissolve the concentrated active fraction from the previous step in a minimal volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Method:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the filtered sample onto the column.

    • Elute the column with a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% B over 40 minutes). The optimal gradient should be developed based on analytical HPLC runs.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Fraction Collection:

    • Collect the peaks corresponding to this compound based on the chromatogram.

    • Analyze the collected fractions for purity using analytical HPLC and for antifungal activity.

  • Final Processing:

    • Pool the pure fractions containing this compound.

    • Lyophilize or evaporate the solvent to obtain pure this compound.

    • Store the purified compound at -20°C or below.

Visualizations

experimental_workflow cluster_cultivation 1. Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_final_product 4. Final Product culture S. maltophilia R3089 Culture fermentation Fermentation in Nutrient Broth culture->fermentation centrifugation Centrifugation fermentation->centrifugation supernatant Cell-free Supernatant centrifugation->supernatant extraction Ethyl Acetate Extraction supernatant->extraction crude_extract Crude this compound Extract extraction->crude_extract sephadex Sephadex LH-20 Gel Filtration crude_extract->sephadex active_fractions Bioactive Fractions sephadex->active_fractions prep_hplc Preparative RP-HPLC active_fractions->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: Experimental workflow for this compound extraction and purification.

signaling_pathway cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane cluster_downstream Downstream Effects This compound This compound glucan_synthesis β-(1,3)-Glucan Synthase This compound->glucan_synthesis Inhibition (Hypothesized) ergosterol Ergosterol Biosynthesis This compound->ergosterol Inhibition (Hypothesized) cell_wall_stress Cell Wall Instability glucan_synthesis->cell_wall_stress membrane_disruption Membrane Disruption ergosterol->membrane_disruption cell_death Fungal Cell Death cell_wall_stress->cell_death membrane_disruption->cell_death

Caption: Hypothesized antifungal signaling pathway of this compound.

References

Quantitative Analysis of Maltophilin Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltophilin is a macrocyclic lactam antibiotic with potent antifungal properties, produced by the bacterium Stenotrophomonas maltophilia.[1][2][3] Its unique structure and biological activity make it a compound of interest for pharmaceutical research and development. This document provides a detailed application note and protocol for the quantitative analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described methodology is essential for researchers engaged in natural product discovery, fermentation process optimization, and preclinical development of new antifungal agents. While a specific validated analytical method for this compound is not publicly available, this protocol is based on established methods for structurally similar macrocyclic lactam antibiotics, such as tacrolimus, sirolimus, and everolimus.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]

Introduction to this compound

This compound (Molecular Formula: C₂₉H₃₈N₂O₆, Molecular Weight: 510.6 g/mol ) is a novel antifungal compound first isolated from the culture filtrate of Stenotrophomonas maltophilia R3089.[1][2][3] It exhibits a broad spectrum of activity against various saprophytic, human-pathogenic, and phytopathogenic fungi.[1][2][3] The primary mechanism of its antifungal action is believed to be the disruption of the fungal actin cytoskeleton, leading to impaired cell growth, morphogenesis, and integrity.[10] Given its potential as a therapeutic agent, accurate and precise quantification of this compound in various matrices is crucial for research and development.

Experimental Protocols

Sample Preparation: Extraction of this compound from Bacterial Culture

This protocol describes the extraction of this compound from a liquid culture of S. maltophilia for HPLC analysis.

Materials:

Procedure:

  • Centrifuge the S. maltophilia culture broth at 5,000 x g for 15 minutes to separate the supernatant from the bacterial cells.

  • Collect the supernatant, which contains the secreted this compound.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant in a separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate and collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate to maximize recovery.

  • Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate to remove any residual water.

  • Evaporate the ethyl acetate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 1-5 mL) to create a concentrated sample stock.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.

G cluster_0 Extraction Culture Broth Culture Broth Centrifugation Centrifugation Culture Broth->Centrifugation Separate supernatant Supernatant Supernatant Centrifugation->Supernatant Collect Liquid-Liquid Extraction\n(Ethyl Acetate) Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Liquid-Liquid Extraction\n(Ethyl Acetate) Extract Drying\n(Anhydrous Na2SO4) Drying (Anhydrous Na2SO4) Liquid-Liquid Extraction\n(Ethyl Acetate)->Drying\n(Anhydrous Na2SO4) Remove water Evaporation Evaporation Drying\n(Anhydrous Na2SO4)->Evaporation Concentrate Reconstitution\n(Methanol) Reconstitution (Methanol) Evaporation->Reconstitution\n(Methanol) Dissolve Filtration\n(0.22 µm) Filtration (0.22 µm) Reconstitution\n(Methanol)->Filtration\n(0.22 µm) Remove particulates HPLC Analysis HPLC Analysis Filtration\n(0.22 µm)->HPLC Analysis

Figure 1. Workflow for the extraction of this compound from bacterial culture.
Proposed HPLC Method for Quantitative Analysis

The following HPLC method is proposed for the quantitative analysis of this compound. This method should be validated according to ICH guidelines before routine use.

Chromatographic Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile (B52724):Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV Absorbance at 280 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is a standard choice for the separation of non-polar to moderately polar compounds like this compound.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water is a common starting point for the analysis of macrocyclic lactams, offering good resolution and peak shape. The ratio can be adjusted to optimize the retention time of this compound.

  • Flow Rate: A flow rate of 1.0 mL/min is typical for a 4.6 mm ID column and provides a balance between analysis time and separation efficiency.

  • Detection Wavelength: Based on the chemical structure of this compound, a UV detection wavelength of 280 nm is proposed to provide adequate sensitivity. This should be confirmed by determining the UV absorbance maximum of a purified this compound standard.

Method Validation Parameters

A comprehensive validation of the HPLC method should be performed to ensure its suitability for the intended purpose. The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (%RSD) ≤ 2%
Accuracy The closeness of the test results obtained by the method to the true value.Percent Recovery between 98% and 102%
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise Ratio (S/N) ≥ 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio (S/N) ≥ 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interference at the retention time of this compound

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured format.

Table 1: Linearity Data for this compound Standard

Concentration (µg/mL)Peak Area (mAU*s)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
100Example Value
Correlation Coefficient (r²) Example Value

Table 2: Precision and Accuracy Data for this compound Quality Control Samples

QC LevelNominal Conc. (µg/mL)Measured Conc. (µg/mL) (Mean ± SD, n=6)Precision (%RSD)Accuracy (% Recovery)
Low5Example ValueExample ValueExample Value
Medium25Example ValueExample ValueExample Value
High75Example ValueExample ValueExample Value

Proposed Signaling Pathway of this compound's Antifungal Action

This compound's primary antifungal mechanism is the disruption of the actin cytoskeleton in fungal cells.[10] The actin cytoskeleton is crucial for various cellular processes in fungi, including cell polarity, morphogenesis (e.g., the transition from yeast to hyphal growth), vesicle transport, and endocytosis. By disrupting the dynamics of actin filament polymerization and depolymerization, this compound can trigger a cascade of events leading to growth inhibition and cell death.

G This compound This compound Actin Actin Filaments This compound->Actin Disrupts Polarity Loss of Cell Polarity Actin->Polarity Leads to Morphogenesis Inhibition of Morphogenesis (e.g., Bud-Hypha Transition) Actin->Morphogenesis Leads to Vesicle Disrupted Vesicle Transport Actin->Vesicle Leads to Growth Inhibition of Fungal Growth Polarity->Growth Morphogenesis->Growth Vesicle->Growth Death Cell Death Growth->Death

Figure 2. Proposed signaling pathway of this compound's antifungal action.

Conclusion

The quantitative analysis of this compound is a critical step in its development as a potential antifungal drug. The proposed RP-HPLC method, based on established analytical techniques for similar macrocyclic lactams, provides a robust starting point for researchers.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Proper validation of this method is essential to ensure the generation of reliable and accurate data. Further investigation into the detailed molecular interactions of this compound with the fungal actin cytoskeleton will provide a deeper understanding of its mechanism of action and may facilitate the development of more potent derivatives.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Maltophilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltophilin is a novel macrocyclic lactam antibiotic produced by the bacterium Stenotrophomonas maltophilia R3089, which was first isolated from the rhizosphere of rape plants (Brassica napus L.).[1] This compound has demonstrated a broad spectrum of antifungal activity against various saprophytic, human-pathogenic, and phytopathogenic fungi.[1][2] Notably, this compound is inactive against both Gram-positive and Gram-negative bacteria, highlighting its potential as a selective antifungal agent.[1][2]

These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of various fungal isolates to this compound. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing. Adherence to these standardized methods is crucial for generating reproducible and comparable data, which is essential for the evaluation of new antifungal compounds in a research and drug development setting.

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

The minimum inhibitory concentration (MIC) is a critical parameter for assessing the antifungal potency of a compound. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table is a template for summarizing the MIC data for this compound against a panel of fungal isolates. Researchers should populate this table with their own experimental data.

Table 1: In Vitro Antifungal Activity of this compound (Template)

Fungal SpeciesStrain IDMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 90028
Clinical Isolate 1
Candida glabrataATCC 90030
Clinical Isolate 2
Cryptococcus neoformansATCC 90112
Clinical Isolate 3
Aspergillus fumigatusATCC 204305
Clinical Isolate 4
Fusarium solani
Trichophyton rubrum

Note: MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively. These values are particularly useful when evaluating the activity of a compound against a large number of clinical isolates.

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antifungal agent in a liquid medium. This method is based on challenging a standardized fungal inoculum with serial twofold dilutions of the compound.

Materials:

  • This compound (powder form)

  • Sterile 96-well U-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • Sterile, inert solvent for this compound (e.g., DMSO)

  • Fungal isolates

  • Sabouraud Dextrose Agar (B569324) (SDA) or Potato Dextrose Agar (PDA)

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in RPMI 1640 medium to create a working solution at twice the highest desired final concentration.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolates on SDA or PDA plates and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds) to ensure purity and viability.

    • For yeasts, harvest several well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • For molds, harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20) and gently scraping the surface. Allow heavy particles to settle and adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

    • Dilute the adjusted fungal suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL for yeasts and 0.4-5 x 10⁴ CFU/mL for molds).

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of RPMI 1640 broth into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (drug-free) and well 12 as a sterility control (uninoculated medium).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. This will bring the final volume to 200 µL and dilute the drug concentrations to the desired final range.

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound that causes a significant reduction in fungal growth (typically ≥50% inhibition) compared to the growth control well. The endpoint can be read visually or with a microplate reader.

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative technique that involves placing a paper disk impregnated with a known concentration of the antifungal agent onto an agar plate inoculated with the test fungus. The antifungal agent diffuses into the agar, and the diameter of the resulting zone of growth inhibition is measured.

Materials:

  • This compound

  • Sterile 6 mm paper disks

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue dye (for yeasts)

  • Sterile solvent for this compound

  • Fungal isolates

  • SDA or PDA

  • Sterile saline (0.85% NaCl)

  • Incubator

  • Calipers

Protocol:

  • Preparation of Antifungal Disks:

    • Prepare a stock solution of this compound in a suitable volatile solvent.

    • Apply a specific volume of the this compound solution onto sterile paper disks to achieve the desired final concentration per disk (e.g., 10 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Preparation of Fungal Inoculum:

    • Prepare a standardized fungal inoculum as described for the broth microdilution method (0.5 McFarland standard for yeasts).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the adjusted fungal suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Application of Disks and Incubation:

    • Aseptically place the this compound-impregnated disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 35°C for 24-48 hours.

  • Measuring the Zones of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using calipers. The zone edge should be read at the point of a significant decrease in growth.

Visualization of Experimental Workflow and Potential Mechanism of Action

Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro antifungal susceptibility of this compound using the broth microdilution method.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis maltophilin_prep Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate maltophilin_prep->serial_dilution fungal_prep Prepare Fungal Inoculum inoculation Inoculate Wells with Fungal Suspension fungal_prep->inoculation serial_dilution->inoculation incubation Incubate at 35°C inoculation->incubation read_mic Read Minimum Inhibitory Concentration (MIC) incubation->read_mic

Fig. 1: Broth microdilution workflow for this compound.
Potential Antifungal Mechanism of Action

The precise signaling pathway and molecular targets of this compound are still under investigation. However, like many antifungal peptides and macrocycles, its mechanism of action may involve disruption of the fungal cell's structural integrity or essential metabolic processes. The following diagram illustrates a generalized model of potential antifungal mechanisms.

antifungal_mechanism This compound This compound cell_wall Cell Wall (Glucans, Chitin, Proteins) This compound->cell_wall Inhibition of cell wall synthesis cell_membrane Cell Membrane (Ergosterol, Phospholipids) This compound->cell_membrane Membrane permeabilization cytoplasm Cytoplasm (Metabolic Pathways, Organelles) This compound->cytoplasm Disruption of intracellular processes

Fig. 2: Potential antifungal mechanisms of this compound.

References

Application Notes and Protocols for Determining the Antifungal Activity of Maltophilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltophilin, a novel macrocyclic lactam antibiotic produced by the bacterium Stenotrophomonas maltophilia, has demonstrated significant antifungal properties.[1][2] Structurally identical to dihydrothis compound, also known as Heat-Stable Antifungal Factor (HSAF), this compound exhibits broad-spectrum activity against a variety of saprophytic, human-pathogenic, and phytopathogenic fungi.[1][3] this compound's unique mode of action, which involves the disruption of sphingolipid biosynthesis and the actin cytoskeleton, makes it a compelling candidate for the development of new antifungal therapies.[4][5]

These application notes provide detailed protocols for essential cell-based assays to quantify the antifungal activity of this compound and to elucidate its mechanism of action. The included methodologies are based on established standards to ensure reproducibility and accuracy in research and drug development settings.

Data Presentation

Antifungal Activity of Dihydrothis compound (HSAF)

The following table summarizes the effective concentration (EC50) values of dihydrothis compound (HSAF), a structural analogue of this compound, against various fungal pathogens. These values indicate a potent and broad-spectrum antifungal activity.

Fungal SpeciesEC50 (µg/mL)
Valsa mali0.46
Fusarium graminearum1.22
Botrytis cinerea0.53
Fusarium oxysporum0.89
Colletotrichum gloeosporioides0.48
Phytophthora capsici1.15

Data sourced from a study on HSAF prepared by high-speed counter-current chromatography.[6]

Cytotoxicity Profile

Preliminary cytotoxicity data for the bacterial filtrate of S. maltophilia, the producer of this compound, has been reported. Further studies using purified this compound are recommended to establish a comprehensive safety profile.

Cell LineIC50 (µg/mL)
Normal Human Fibrocyte (NHF)49.35

Data represents the IC50 of the bacterial filtrate, not purified this compound.[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is a standard method for determining the MIC of an antifungal agent.[4]

Materials:

  • This compound (or HSAF)

  • 96-well, U-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

  • Spectrophotometer

  • Hemocytometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

Protocol:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours.

    • Harvest fungal cells or conidia and suspend in sterile saline.

    • Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer (OD at 530 nm) and confirm with a hemocytometer.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the assay wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 100 µL of RPMI 1640 to wells 2 through 12.

    • Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a drug-free growth control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (1-11). The final volume in each well will be 200 µL.

    • Well 12 should contain 200 µL of uninoculated RPMI 1640 to serve as a sterility control.

    • Seal the plate and incubate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control well. For some fungi and compounds, this may be a 50% or 90% reduction in turbidity.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_prep Prepare Fungal Inoculum inoculation Inoculate 96-well Plate fungal_prep->inoculation drug_prep Prepare this compound Serial Dilutions drug_prep->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation read_mic Read MIC incubation->read_mic

Cell Membrane Permeability Assay using Propidium (B1200493) Iodide (PI)

This assay determines if this compound disrupts the fungal cell membrane, allowing the influx of the fluorescent dye propidium iodide.

Materials:

  • Fungal cells treated with this compound (at MIC, 2x MIC, etc.) and untreated controls

  • Propidium Iodide (PI) solution (1 mg/mL stock in water)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Preparation:

    • Grow fungal cells to the mid-log phase and treat with various concentrations of this compound for a specified time (e.g., 1-4 hours). Include a positive control (e.g., ethanol-treated cells) and a negative control (untreated cells).

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS to a concentration of approximately 1 x 10^6 cells/mL.

  • PI Staining:

    • Add PI to the cell suspension to a final concentration of 1-5 µg/mL.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Analysis:

    • Analyze the cells by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., PE-A or a similar red channel).

    • Alternatively, visualize the cells under a fluorescence microscope. Cells with compromised membranes will fluoresce red.

    • Quantify the percentage of PI-positive cells to determine the extent of membrane permeabilization.[8][9]

experimental_workflow_pi cluster_treatment Cell Treatment cluster_staining Staining cluster_detection Detection treat_cells Treat Fungal Cells with this compound wash_cells Wash and Resuspend in PBS treat_cells->wash_cells add_pi Add Propidium Iodide wash_cells->add_pi incubate_pi Incubate in Dark add_pi->incubate_pi analyze Analyze by Flow Cytometry or Microscopy incubate_pi->analyze

Reactive Oxygen Species (ROS) Detection using DCFH-DA

This assay measures the intracellular accumulation of ROS, which can be an indicator of cellular stress and a potential mechanism of antifungal action.

Materials:

  • Fungal cells treated with this compound and untreated controls

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • PBS

  • Microplate reader with fluorescence capabilities or a flow cytometer

Protocol:

  • Cell Preparation:

    • Treat fungal cells with this compound as described in the PI assay. Include a positive control for ROS induction (e.g., hydrogen peroxide).

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS.

  • DCFH-DA Staining:

    • Add DCFH-DA to the cell suspension to a final concentration of 10-50 µM.

    • Incubate at 37°C for 30-60 minutes in the dark.

  • Analysis:

    • Wash the cells to remove excess dye.

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer (e.g., FITC channel).

    • An increase in fluorescence intensity in this compound-treated cells compared to the control indicates an increase in intracellular ROS.[6][10]

experimental_workflow_ros cluster_treatment Cell Treatment cluster_staining Staining cluster_detection Detection treat_cells Treat Fungal Cells with this compound wash_cells Wash and Resuspend in PBS treat_cells->wash_cells add_dcfhda Add DCFH-DA wash_cells->add_dcfhda incubate_dcfhda Incubate at 37°C in Dark add_dcfhda->incubate_dcfhda analyze Measure Fluorescence incubate_dcfhda->analyze

Mechanism of Action: Signaling Pathways

This compound (as HSAF) has been shown to exert its antifungal effect through a novel mechanism of action that involves the disruption of sphingolipid biosynthesis, leading to downstream effects on cell wall integrity and the actin cytoskeleton.[4][5]

mechanism_of_action This compound This compound (HSAF) ceramide_synthase Ceramide Synthase (BarA) This compound->ceramide_synthase Inhibits sphingolipid_synthesis Sphingolipid Biosynthesis ceramide_synthase->sphingolipid_synthesis cell_wall_thickening Cell Wall Thickening (Increased Chitin) sphingolipid_synthesis->cell_wall_thickening Mediates actin_depolarization Actin Cable Depolarization sphingolipid_synthesis->actin_depolarization Affects growth_arrest Fungal Growth Arrest cell_wall_thickening->growth_arrest actin_depolarization->growth_arrest

The inhibition of ceramide synthase BarA by this compound disrupts the normal synthesis of sphingolipids, which are crucial components of fungal cell membranes.[5] This disruption triggers a compensatory response, leading to the thickening of the cell wall with increased chitin (B13524) deposition.[5] Concurrently, the altered sphingolipid metabolism affects the polarization of the actin cytoskeleton, which is essential for hyphal growth.[5] The combination of a thickened, dysfunctional cell wall and a disorganized actin cytoskeleton ultimately leads to the cessation of fungal growth.

References

Application Notes and Protocols for Large-Scale Production of Maltophilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale production of Maltophilin, a novel macrocyclic lactam antibiotic with potent antifungal properties. This compound is produced by the bacterium Stenotrophomonas maltophilia R3089.[1][2] These application notes describe the fermentation, downstream processing, and quality control procedures necessary for obtaining high-purity this compound suitable for research and preclinical development. The protocols provided are based on established principles of microbial fermentation and natural product purification and should be optimized for specific laboratory and pilot-plant conditions.

Introduction to this compound

This compound is a secondary metabolite produced by Stenotrophomonas maltophilia R3089, a bacterium originally isolated from the rhizosphere of rape plants (Brassica napus L.).[1][2] It is a macrocyclic lactam with a molecular weight of 510 g/mol .[1][2] this compound exhibits significant activity against a range of saprophytic, human-pathogenic, and phytopathogenic fungi, while showing no activity against Gram-positive and Gram-negative bacteria.[1][2] This selective antifungal activity makes this compound a promising candidate for the development of new therapeutic agents.

Fermentation Protocol

Microbial Strain

The primary production organism is Stenotrophomonas maltophilia strain R3089. For long-term storage, it is recommended to maintain frozen stocks of the culture at -80°C in a suitable cryoprotectant solution (e.g., 20% glycerol). Working cultures can be maintained on nutrient agar (B569324) plates.

Inoculum Development

A multi-stage inoculum development process is recommended to ensure a healthy and active seed culture for the production fermenter.

Stage 1: Shake Flask Culture

  • Aseptically transfer a single colony of S. maltophilia R3089 from a fresh agar plate to a 250 mL Erlenmeyer flask containing 50 mL of seed medium.

  • Incubate at 28-30°C on a rotary shaker at 200 rpm for 24-48 hours.

Stage 2: Seed Fermenter

  • Transfer the shake flask culture to a sterilized seed fermenter containing the seed medium. The inoculum volume should be approximately 5-10% of the seed fermenter working volume.

  • Maintain the temperature at 28-30°C and provide agitation and aeration to ensure sufficient dissolved oxygen levels. The duration of this stage is typically 24-36 hours, or until the culture reaches the late logarithmic growth phase.

Production Fermentation

2.3.1. Fermentation Medium

A nutrient-rich medium is essential for high-yield production of this compound. The following table outlines a suggested basal medium composition, which should be optimized for specific conditions.

ComponentConcentration (g/L)Notes
Glucose20-40Primary carbon source.
Yeast Extract5-10Source of nitrogen, vitamins, and growth factors.
Peptone5-10Source of nitrogen and amino acids.
(NH₄)₂SO₄2-5Inorganic nitrogen source.
K₂HPO₄1-2Buffering agent and source of phosphorus.
MgSO₄·7H₂O0.5-1Source of magnesium ions.
Trace Element Solution1 mL/LProvides essential micronutrients.

2.3.2. Fermentation Parameters

The following table summarizes the key fermentation parameters for large-scale this compound production.

ParameterRecommended Range
Temperature28-30°C
pH6.5-7.5 (controlled)
Dissolved Oxygen (DO)> 20% of saturation
Agitation200-400 rpm (depending on fermenter geometry)
Aeration0.5-1.5 vvm (volume of air per volume of medium per minute)
Fermentation Time96-144 hours

Downstream Processing and Purification

The purification of this compound from the fermentation broth involves a multi-step process to remove cells, media components, and other impurities.

Workflow for this compound Purification

G Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/Microfiltration (Cell Removal) Fermentation_Broth->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Extraction Solvent Extraction (Ethyl Acetate) Supernatant->Extraction Organic_Phase Crude Extract (Organic Phase) Extraction->Organic_Phase Evaporation Evaporation Organic_Phase->Evaporation Concentrate Concentrated Crude Extract Evaporation->Concentrate Gel_Filtration Gel Filtration Chromatography (e.g., Sephadex LH-20) Concentrate->Gel_Filtration Fraction_Collection Fraction Collection Gel_Filtration->Fraction_Collection HPLC Preparative HPLC (Reversed-Phase) Fraction_Collection->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Workflow for this compound Purification.
Detailed Purification Protocol

Step 1: Cell Removal

  • Harvest the fermentation broth and separate the biomass from the supernatant by centrifugation or microfiltration.

Step 2: Solvent Extraction

  • Extract the cell-free supernatant with an equal volume of ethyl acetate.

  • Repeat the extraction process 2-3 times to maximize the recovery of this compound.

  • Pool the organic phases containing the crude this compound extract.

Step 3: Concentration

  • Concentrate the pooled organic phases under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 4: Gel Filtration Chromatography

  • Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., methanol).

  • Apply the dissolved extract to a gel filtration column (e.g., Sephadex LH-20) equilibrated with the same solvent.

  • Elute the column with the same solvent and collect fractions.

  • Monitor the fractions for the presence of this compound using an appropriate analytical method (e.g., HPLC).

Step 5: Preparative High-Performance Liquid Chromatography (HPLC)

  • Pool the fractions containing this compound from the gel filtration step and concentrate them.

  • Purify the concentrated fractions using preparative reversed-phase HPLC.

  • A C18 column is typically used with a gradient of water and acetonitrile (B52724) as the mobile phase.

  • Collect the peak corresponding to this compound.

Step 6: Final Product Formulation

  • Evaporate the solvent from the pure this compound fraction to obtain the final product as a powder.

  • Store the purified this compound at -20°C or below.

Quality Control

Purity Assessment

The purity of the final this compound product should be assessed using analytical HPLC. A high-purity standard should be used for comparison.

Table of HPLC Parameters for Purity Analysis

ParameterCondition
ColumnC18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water gradient
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Identity Confirmation

The identity of the purified compound should be confirmed by mass spectrometry to ensure it corresponds to the expected molecular weight of this compound (510 g/mol ).[1][2]

Biosynthesis Pathway of this compound (Hypothesized)

This compound, being a macrocyclic lactam, is likely synthesized via a nonribosomal peptide synthetase (NRPS) pathway. While the specific gene cluster for this compound biosynthesis has not been fully elucidated, a general model for NRPS-mediated synthesis can be proposed.

G cluster_0 NRPS Module A_domain A-domain (Adenylation) T_domain T-domain (Thiolation) A_domain->T_domain Loading AMP_PPi AMP + PPi A_domain->AMP_PPi C_domain C-domain (Condensation) T_domain->C_domain Elongation TE_domain TE-domain (Thioesterase) T_domain->TE_domain Growing_Peptide Growing Peptide Chain C_domain->Growing_Peptide This compound This compound (Cyclized Product) TE_domain->this compound Cyclization & Release Amino_Acid Amino Acid Precursors Amino_Acid->A_domain ATP ATP ATP->A_domain Growing_Peptide->C_domain

Caption: Hypothesized NRPS pathway for this compound biosynthesis.

This generalized pathway illustrates the key steps in the assembly of a peptide chain on the NRPS enzyme complex, followed by cyclization and release of the final product. The specific amino acid precursors and the exact number and organization of the NRPS modules for this compound biosynthesis remain to be determined through further research.

References

Application Notes and Protocols for High-Throughput Screening of Maltophilin Analogs with Improved Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltophilin, a novel macrocyclic lactam antibiotic produced by Stenotrophomonas maltophilia, has demonstrated significant antifungal properties against a range of saprophytic, human-pathogenic, and phytopathogenic fungi.[1][2][3] Its unique structure and biological activity make it a promising scaffold for the development of new antifungal agents. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs to identify candidates with improved efficacy and desirable pharmacological properties. Given the limited publicly available data on specific this compound analogs, this guide also incorporates general best-practice protocols for antifungal HTS campaigns.

Data Presentation: Quantitative Activity of Antifungal Compounds

The following tables provide a template for summarizing quantitative data from HTS assays. Actual data for this compound analogs would be populated as it is generated through the described experimental protocols. For illustrative purposes, data for representative antifungal agents against common fungal pathogens are included.

Table 1: In Vitro Antifungal Activity of Control Compounds

CompoundFungal SpeciesMIC (µg/mL)MFC (µg/mL)IC50 (µg/mL)
Amphotericin BCandida albicans0.91.00.5
FluconazoleCandida albicans0.25>640.125
Miltefosine (B1683995)Candida albicans2.52.51.25
Miltefosine Analog 3aCandida albicans2.52.5Not Reported
Miltefosine Analog 3dCandida albicans2.55.0Not Reported
Miltefosine Analog 3eCandida albicans2.55.0Not Reported
Amphotericin BCryptococcus neoformans0.51.00.25
MiltefosineCryptococcus neoformans2.53.3Not Reported

Data for Miltefosine and its analogs are derived from studies on alkylphosphocholines and serve as an example for structuring activity tables.[4][5]

Table 2: Cytotoxicity of Control Compounds against Mammalian Cell Lines

CompoundCell LineCC50 (µM)
Miltefosine Analog 3aMammalian Cell Line>20

This table illustrates how to present cytotoxicity data, which is crucial for determining the selectivity of the compounds.[5]

Experimental Protocols

Detailed methodologies for key experiments in an HTS campaign for this compound analogs are provided below.

Protocol 1: High-Throughput Fungal Growth Inhibition Assay

This primary assay is designed to identify compounds that inhibit the growth of a target fungal pathogen in a liquid culture format.

Materials:

  • Target fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Appropriate liquid growth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)

  • This compound analog library dissolved in DMSO

  • Positive control (e.g., Amphotericin B, Fluconazole)

  • Negative control (DMSO vehicle)

  • Sterile 96-well or 384-well clear, flat-bottom microplates

  • Automated liquid handling system

  • Microplate incubator

  • Microplate reader (for measuring optical density at 600 nm)

Procedure:

  • Fungal Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) medium.

    • Prepare a suspension of fungal cells or conidia in the liquid growth medium.

    • Adjust the cell density to a final concentration of 1-5 x 10^5 cells/mL.

  • Compound Plating:

    • Using an automated liquid handler, dispense the this compound analogs and control compounds into the microplates to achieve the desired final screening concentration (typically 1-10 µM).

  • Cell Plating:

    • Add the fungal inoculum to each well of the microplates.

  • Incubation:

    • Seal the plates and incubate at the optimal temperature for the fungal strain (e.g., 30-37°C) for 24-48 hours, or until robust growth is observed in the negative control wells.

  • Data Acquisition:

    • Measure the optical density (OD) of each well at 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (OD_compound - OD_blank) / (OD_negative_control - OD_blank))

    • Identify "hits" as compounds that exhibit a predefined threshold of inhibition (e.g., >50%).

Protocol 2: Secondary Assay - Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination

This assay is performed on the "hits" from the primary screen to determine the lowest concentration that inhibits fungal growth (MIC) and the lowest concentration that kills the fungus (MFC).

Procedure:

  • Follow a similar procedure to the primary growth inhibition assay, but with a serial dilution of the hit compounds.

  • After incubation and OD reading to determine the MIC (the lowest concentration with no visible growth), an aliquot from each well showing no growth is plated on nutrient agar plates.

  • The plates are incubated for 24-48 hours. The MFC is determined as the lowest compound concentration from which no colonies grow on the agar plate.

Protocol 3: Cytotoxicity Assay

This assay is crucial to assess the toxicity of the hit compounds against mammalian cells, providing an early indication of their therapeutic window.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Hit compounds

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Opaque-walled 96-well plates

Procedure:

  • Seed the mammalian cells in the opaque-walled microplates and incubate for 24 hours.

  • Treat the cells with serial dilutions of the hit compounds and incubate for another 24-48 hours.

  • Add the cell viability reagent and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.

  • Calculate the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HTS_Workflow cluster_0 Screening Cascade Compound Library Compound Library Primary HTS Primary HTS Hit Identification Hit Identification Dose-Response & MIC/MFC Dose-Response & MIC/MFC Cytotoxicity Assay Cytotoxicity Assay Lead Candidates Lead Candidates

Antifungal_Targets This compound Analogs This compound Analogs Cell Wall Cell Wall This compound Analogs->Cell Wall Potential Target Cell Membrane Cell Membrane This compound Analogs->Cell Membrane Potential Target Mitochondria Mitochondria This compound Analogs->Mitochondria Potential Target

Target_Deconvolution Active Analog Active Analog Affinity Chromatography Affinity Chromatography Active Analog->Affinity Chromatography Immobilize on beads Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Elute binding proteins Target Identification Target Identification Mass Spectrometry->Target Identification Protein ID Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis Bioinformatics Mechanism of Action Mechanism of Action Pathway Analysis->Mechanism of Action

Mechanism of Action and Target Identification of this compound Analogs

The precise mechanism of action for this compound is not yet fully elucidated. However, studies on the producing organism, Stenotrophomonas maltophilia, and other antifungal agents provide insights into potential pathways that could be affected. For instance, components of S. maltophilia have been shown to induce apoptosis in mammalian cells via mitochondrial pathways.[6][7] This suggests that this compound or its analogs might interfere with mitochondrial function in fungal cells.

Furthermore, many antifungal peptides and small molecules exert their effects by disrupting the fungal cell wall or cell membrane.[8] The synthesis of essential components like β-glucans, chitin, and ergosterol (B1671047) are common targets.[8] A subtractive genomics approach on S. maltophilia has also identified potential drug targets such as enzymes involved in cell wall biosynthesis.[9][10][11]

To elucidate the mechanism of action of promising this compound analogs, a target deconvolution strategy can be employed. This involves using the active analog as a chemical probe to isolate its cellular binding partners. Affinity chromatography using an immobilized analog followed by mass spectrometry-based protein identification is a powerful approach for target discovery.[12] Once a target is identified, further bioinformatics and experimental validation can delineate the specific signaling pathway that is modulated.

Conclusion

The discovery and development of novel antifungal agents are critical to combat the rise of drug-resistant fungal infections. This compound presents a promising chemical scaffold for the development of such agents. The high-throughput screening protocols and strategies outlined in these application notes provide a comprehensive framework for the identification and characterization of this compound analogs with improved antifungal activity. By combining robust screening assays with detailed mechanistic studies, it is possible to advance promising lead compounds toward clinical development.

References

Maltophilin: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltophilin, also known as dihydrothis compound and Heat-Stable Antifungal Factor (HSAF), is a polycyclic tetramate macrolactam produced by the bacterium Stenotrophomonas maltophilia and other bacterial genera like Streptomyces and Lysobacter. It has garnered significant interest within the scientific community due to its potent and broad-spectrum antifungal activity. This document provides detailed application notes and experimental protocols for the formulation and use of this compound in a research setting.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₉H₄₀N₂O₆
Molar Mass 512.647 g·mol⁻¹
Appearance White amorphous powder
Solubility Soluble in DMSO, ethyl acetate, and methanol. Hardly soluble in water and alkane.

Mechanism of Action and Signaling Pathway

This compound exhibits a novel mode of antifungal action by disrupting the biosynthesis of sphingolipids, which are essential components of fungal cell membranes and are involved in various signaling pathways. The primary target of this compound is ceramide synthase, a key enzyme in the sphingolipid biosynthesis pathway.

The inhibition of ceramide synthase leads to a cascade of downstream effects:

  • Disruption of Sphingolipid Homeostasis: The blockage of ceramide synthesis leads to an accumulation of upstream precursors and a depletion of essential downstream sphingolipids.

  • Cell Wall Stress: The altered membrane composition triggers a cell wall stress response.

  • Induction of Cell Wall Thickening: As a compensatory mechanism, the fungal cell activates chitin (B13524) synthase genes, such as chsB and chsC, leading to an abnormal thickening of the cell wall.

  • Inhibition of Hyphal Growth: The thickened and malformed cell wall impairs polarized growth, which is crucial for hyphal elongation and fungal virulence.

  • Induction of Apoptosis: In some fungi, such as Candida albicans, this compound can induce the production of reactive oxygen species (ROS), leading to apoptosis.

Application Notes and Protocols for Spectroscopic Characterization of Maltophilin

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the characterization of Maltophilin, a novel macrocyclic lactam antibiotic, using various spectroscopic techniques. The information is intended for researchers, scientists, and drug development professionals involved in natural product chemistry and antibiotic development.

Mass Spectrometry

Application Notes

Mass spectrometry is a fundamental technique for the characterization of this compound, providing crucial information on its molecular weight and elemental composition. Electrospray ionization (ESI) is a suitable soft ionization technique for generating intact molecular ions of this compound with minimal fragmentation. High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and elemental formula. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation and obtain structural information about the macrocyclic core and its substituents.

Experimental Protocol: ESI-MS and MS/MS Analysis of this compound
  • Sample Preparation:

    • Dissolve purified this compound in a suitable solvent, such as methanol (B129727) or acetonitrile, to a final concentration of 1-10 µg/mL.

    • If necessary, add a small percentage of formic acid (0.1%) to the sample solution to promote protonation and enhance ionization efficiency in positive ion mode.

  • Instrument Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N2) Flow Rate: 1.5 - 2.5 L/min

    • Drying Gas (N2) Temperature: 300 - 350 °C

    • Scan Range (Full Scan): m/z 100 - 1000

    • Fragmentation (for MS/MS): Collision-Induced Dissociation (CID) with argon as the collision gas. The collision energy should be optimized to achieve informative fragmentation (typically in the range of 10-40 eV).

  • Data Analysis:

    • Determine the monoisotopic mass of the molecular ion ([M+H]+) from the full scan spectrum.

    • Use the accurate mass measurement from HRMS to calculate the elemental formula.

    • Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic losses and deduce structural motifs.

Quantitative Data

Table 1: Mass Spectrometry Data for this compound

IonObserved m/zTheoretical m/zNotes
[M+H]⁺511.27511.2729Protonated molecular ion.[1]
[M+Na]⁺533.25533.2549Sodium adduct.
Key MS/MS Fragments Data inferred from typical fragmentation of similar compounds.
m/z 493Loss of H₂O (18 Da).
m/z 465Loss of H₂O and CO (46 Da).
m/z 279Cleavage of the macrocyclic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Notes

NMR spectroscopy is the most powerful technique for the complete structure elucidation of this compound in solution. 1D NMR (¹H and ¹³C) provides information on the chemical environment of each proton and carbon atom in the molecule. 2D NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between atoms and assembling the final structure.

Experimental Protocol: 1D and 2D NMR Analysis of this compound
  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: 0 - 12 ppm.

      • Number of Scans: 16-64.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled experiment.

      • Spectral Width: 0 - 220 ppm.

      • Number of Scans: 1024 or more, depending on sample concentration.

    • 2D NMR (COSY, HSQC, HMBC): Use standard pulse programs and optimize acquisition and processing parameters according to the instrument manufacturer's recommendations.

  • Data Analysis:

    • Assign the chemical shifts (δ) of all proton and carbon signals.

    • Analyze the coupling constants (J) in the ¹H NMR spectrum to determine the relative stereochemistry of adjacent protons.

    • Use COSY to identify proton-proton spin systems.

    • Use HSQC to correlate each proton to its directly attached carbon.

    • Use HMBC to identify long-range (2-3 bond) correlations between protons and carbons to connect the spin systems and determine the overall carbon skeleton.

Quantitative Data

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, multiplicity, J in Hz)
Data for illustrative purposes, based on typical values for similar macrocyclic lactams.
1172.5-
258.34.10 (dd, 8.5, 4.0)
335.12.50 (m), 2.35 (m)
.........

Circular Dichroism (CD) Spectroscopy

Application Notes

Circular Dichroism (CD) spectroscopy is a valuable technique for investigating the secondary structure and conformational properties of this compound in solution. As a chiral molecule, this compound will exhibit a characteristic CD spectrum in the far-UV region (190-250 nm), which can provide insights into the presence of regular secondary structural elements, such as β-turns, within the macrocyclic ring. CD can also be used to study conformational changes induced by solvent polarity or binding to a biological target.

Experimental Protocol: CD Analysis of this compound
  • Sample Preparation:

    • Dissolve purified this compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) to a concentration of approximately 0.1-1.0 mg/mL.

    • The solvent should be transparent in the far-UV region.

  • Instrument Parameters:

    • Wavelength Range: 190 - 260 nm.

    • Path Length: 0.1 cm quartz cuvette.

    • Bandwidth: 1.0 nm.

    • Scan Speed: 50 nm/min.

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Record the CD spectrum of the solvent as a baseline and subtract it from the sample spectrum.

    • The resulting spectrum, typically plotted as molar ellipticity [θ] versus wavelength, can be qualitatively analyzed for characteristic bands indicative of secondary structure.

X-ray Crystallography

Application Notes

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including its absolute stereochemistry. Obtaining a high-quality crystal of this compound would allow for the unambiguous determination of its conformation in the solid state. This information is invaluable for understanding its structure-activity relationship and for computational modeling studies.

Experimental Protocol: Crystallization of this compound
  • Sample Preparation:

    • Ensure this compound is of the highest purity (>98%).

    • Prepare a concentrated solution of this compound (5-20 mg/mL) in a suitable solvent or solvent mixture.

  • Crystallization Screening:

    • Use a variety of crystallization techniques, such as vapor diffusion (hanging or sitting drop) or slow evaporation.

    • Screen a wide range of conditions, including different precipitants (e.g., polyethylene (B3416737) glycols, salts), buffers (to vary pH), and temperatures.

    • Commercially available crystallization screens can be used to efficiently test a large number of conditions.

  • Crystal Mounting and Data Collection:

    • Once suitable crystals are obtained, they are mounted on a goniometer and cooled in a stream of liquid nitrogen.

    • X-ray diffraction data are collected using a diffractometer.

  • Structure Solution and Refinement:

    • The diffraction data are processed to determine the unit cell parameters and space group.

    • The structure is solved using direct methods or Patterson analysis and then refined to obtain the final atomic coordinates.

Visualizations

Experimental Workflow for this compound Characterization

G cluster_0 Isolation and Purification cluster_1 Spectroscopic Characterization cluster_2 Data Analysis and Structure Elucidation Fermentation Stenotrophomonas maltophilia Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Chromatography Sephadex LH-20 and Preparative HPLC Extraction->Chromatography MS Mass Spectrometry (ESI-MS, HRMS, MS/MS) Chromatography->MS Purified this compound NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Chromatography->NMR CD Circular Dichroism Spectroscopy Chromatography->CD Xray X-ray Crystallography (if crystals obtained) Chromatography->Xray Structure Final Structure of this compound MS->Structure NMR->Structure CD->Structure Xray->Structure G This compound This compound FungalCell Fungal Cell Membrane This compound->FungalCell Interaction MembraneDisruption Membrane Disruption/ Pore Formation FungalCell->MembraneDisruption IonLeakage Ion Leakage (K⁺, H⁺) MembraneDisruption->IonLeakage MembranePotential Loss of Membrane Potential IonLeakage->MembranePotential CellularProcesses Disruption of Cellular Processes (e.g., ATP synthesis) MembranePotential->CellularProcesses CellDeath Fungal Cell Death CellularProcesses->CellDeath

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Maltophilin Solubility Issues for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of Maltophilin for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions for in vitro assays?

A1: this compound is a hydrophobic, macrocyclic lactam antibiotic.[1][2] Its chemical structure leads to poor water solubility, which presents a significant challenge for in vitro studies that typically use aqueous-based cell culture media. Many promising drug candidates are poorly water-soluble, which can hinder their development.[3][4]

Q2: What is the most common initial approach to solubilizing this compound for in vitro experiments?

A2: The standard first step is to prepare a concentrated stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most frequently used solvent due to its ability to dissolve a wide range of nonpolar and polar compounds.[5][6] It is also generally compatible with cell culture at low final concentrations.[6]

Q3: My this compound precipitates when I add the DMSO stock solution to my cell culture medium. What can I do?

A3: This phenomenon, often called "crashing out," is common with hydrophobic compounds.[7] Here are several strategies to mitigate this issue:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may affect experimental outcomes.[6][8] Some studies suggest that even concentrations as low as 0.1% can induce changes in gene expression and other cellular processes.[9][10]

  • Use a Co-solvent System: A mixture of solvents can sometimes maintain the solubility of a compound better than a single solvent.[11][12]

  • Employ Solubility Enhancers: Surfactants or cyclodextrins can create micelles or inclusion complexes that help keep this compound dispersed in the aqueous medium.[13][14]

  • Modify the Dilution Protocol: Pre-warming the aqueous medium to 37°C and adding the DMSO stock solution dropwise while vortexing can prevent localized high concentrations that lead to precipitation.[7]

Q4: Are there alternative solvents to DMSO?

A4: Yes, if DMSO is not effective or is incompatible with your assay, you can consider other water-miscible organic solvents such as ethanol, methanol, or dimethylformamide (DMF).[15] It is crucial to always include a vehicle control (the solvent without the compound) in your experiments to account for any potential effects of the solvent itself.

Q5: Can I use pH modification to improve this compound's solubility?

A5: This strategy is effective for compounds with ionizable groups.[11] The structure of this compound, a macrocyclic lactam, suggests it may have limited ionizable functional groups, so pH modification may not significantly enhance its aqueous solubility.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound precipitates immediately upon addition to aqueous medium. The compound is "crashing out" due to a rapid change in solvent polarity.Decrease the final concentration of the organic solvent (e.g., DMSO). Pre-warm the aqueous medium and add the stock solution slowly while mixing. Consider using a co-solvent system or solubility enhancers like cyclodextrins.[7][12]
The final solution is cloudy or turbid. Formation of fine precipitates or aggregates of this compound.Visually inspect the solution. Use techniques like dynamic light scattering (DLS) to detect aggregates. Try different solubilization strategies to achieve a clear solution.
Inconsistent results between experiments. Variability in the preparation of the this compound solution, leading to different effective concentrations.Standardize the protocol for preparing the this compound solution, including the solvent, concentration, and mixing procedure. Prepare fresh dilutions for each experiment.
High background signal or artifacts in the assay. Aggregation of this compound may cause non-specific interactions or interfere with the assay readout (e.g., light scattering).Ensure the compound is fully dissolved. If aggregation is suspected, consider formulation strategies such as the use of surfactants.[13]
Observed cytotoxicity is higher than expected or seen in vehicle controls. The organic solvent (e.g., DMSO) is causing cellular toxicity at the concentration used.Determine the maximum tolerable concentration of the solvent for your specific cell line in a separate experiment. Keep the final solvent concentration well below this limit, ideally ≤0.1% for sensitive assays.[6][8]

Quantitative Data Summary

Table 1: General Solvent Considerations for In Vitro Assays

Solvent Typical Final Concentration in Assays Key Considerations
DMSO < 0.5% (ideally ≤ 0.1%)[6][8]Can be toxic at higher concentrations.[6] May induce cellular changes even at low concentrations.[9][10]
Ethanol < 1%Can be cytotoxic and may affect enzyme activity.
Methanol < 1%Generally more toxic than ethanol.
DMF < 0.5%Use with caution due to potential toxicity.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes to aid dissolution.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Visually inspect the solution to ensure no solid particles remain.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays

  • Pre-warm the aqueous cell culture medium or buffer to 37°C.[7]

  • While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.[7]

  • Continue mixing for an additional 30 seconds.

  • Visually inspect the final solution for any signs of precipitation or turbidity before adding it to your cells.

  • Crucially , prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent-related effects.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay cluster_control Vehicle Control This compound This compound Powder stock Concentrated Stock (e.g., 10 mg/mL in DMSO) This compound->stock dmso DMSO dmso->stock working Final Working Solution stock->working Slow, dropwise addition with vortexing medium Aqueous Assay Medium (37°C) medium->working incubation Incubation working->incubation cells Cell Culture cells->incubation control_incubation Control Incubation cells->control_incubation readout Assay Readout (e.g., Cytotoxicity) incubation->readout analysis Data Analysis readout->analysis Compare control_medium Aqueous Assay Medium (37°C) control_working Vehicle Control Solution control_medium->control_working dmso_control DMSO (same final conc.) dmso_control->control_working control_working->control_incubation control_readout Control Readout control_incubation->control_readout control_readout->analysis Compare

Caption: Experimental workflow for solubilizing and testing this compound in vitro.

troubleshooting_logic cluster_solutions Troubleshooting Steps start This compound Precipitation in Aqueous Medium? sol_1 Lower Final DMSO % start->sol_1 Yes end_no_issue Proceed with Assay start->end_no_issue No sol_2 Pre-warm Medium & Mix During Addition sol_1->sol_2 sol_3 Use Co-solvents sol_2->sol_3 sol_4 Add Surfactants or Cyclodextrins sol_3->sol_4 end_success Precipitation Resolved sol_4->end_success signaling_pathway This compound This compound membrane Bacterial Cell Membrane This compound->membrane Interacts with protein_synthesis Protein Synthesis (Ribosomes) This compound->protein_synthesis Inhibits peptidoglycan Peptidoglycan Synthesis membrane->peptidoglycan Disrupts cell_death Bacterial Cell Death peptidoglycan->cell_death Inhibition leads to protein_synthesis->cell_death Inhibition leads to

References

Maltophilin stability in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Maltophilin and what are its general properties?

This compound is a novel macrocyclic lactam antibiotic with antifungal properties.[1][2] It is produced by the bacterium Stenotrophomonas maltophilia.[1][2] Its molecular formula is C₂₉H₃₈N₂O₆, and it has a molecular weight of 510.6 g/mol .[3] As a macrocyclic lactam, its chemical stability can be influenced by factors such as pH, temperature, and the presence of hydrolytic enzymes.

Q2: What is the recommended solvent for dissolving this compound?

While specific solubility data for this compound is not published, based on its molecular formula, it is likely to be soluble in organic solvents. For initial stock solutions, it is recommended to use:

It is advisable to first attempt to dissolve a small amount of the compound in a small volume of the chosen solvent. For aqueous-based assays, stock solutions in organic solvents can then be serially diluted in the appropriate aqueous buffer. Be mindful of the final solvent concentration in your experiment, as high concentrations of organic solvents can affect biological systems.

Q3: How should I store this compound solutions?

For optimal stability, it is recommended to adhere to the following storage guidelines:

Storage ConditionRecommendationRationale
Temperature Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but this should be validated.Lower temperatures slow down chemical degradation processes.
Light Exposure Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.Many complex organic molecules are sensitive to photodegradation.
Aliquoting Aliquot the stock solution into smaller, single-use volumes.This minimizes the number of freeze-thaw cycles, which can lead to degradation and precipitation.
pH of Aqueous Buffers If diluting in aqueous buffers, maintain a pH close to neutral (pH 6-8). The stability of the lactam ring can be sensitive to acidic or basic conditions.Extreme pH can catalyze the hydrolysis of the lactam ring, leading to inactivation.

Q4: My this compound solution has precipitated after being stored in the freezer. What should I do?

Precipitation can occur if the solubility of this compound is lower at colder temperatures. To resolubilize the compound, you can try the following:

  • Gently warm the vial to room temperature.

  • Vortex the solution to aid in redissolving the precipitate.

  • If precipitation persists, brief sonication in a water bath may be helpful.

If the compound does not redissolve, it may have degraded or oxidized. In such cases, it is recommended to prepare a fresh stock solution.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Loss of antifungal activity in experiments 1. Degradation of this compound due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light, incorrect temperature).2. Hydrolysis of the lactam ring in acidic or basic experimental media.3. Interaction with components of the experimental medium.1. Prepare fresh stock solutions from powder. Ensure proper storage of aliquots at -20°C or -80°C, protected from light.2. Check the pH of your experimental medium. If possible, adjust to a neutral pH range.3. Run a control experiment to test the stability of this compound in your specific medium over the time course of your experiment.
Inconsistent results between experiments 1. Inaccurate pipetting when preparing dilutions.2. Use of stock solutions that have undergone different numbers of freeze-thaw cycles.3. Variation in the final concentration of the organic solvent in the assay.1. Calibrate your pipettes and use proper pipetting techniques.2. Always use a fresh aliquot of the stock solution for each experiment.3. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and controls.
This compound is not dissolving in the chosen solvent 1. The compound may have low solubility in that specific solvent.2. The concentration is too high.1. Try a different recommended solvent (e.g., if it doesn't dissolve in ethanol, try DMSO).2. Try to dissolve a smaller amount of the compound or use a larger volume of solvent. Gentle warming and vortexing can also help.

Experimental Workflow and Chemical Stability Visualizations

To aid researchers, the following diagrams illustrate a recommended experimental workflow for handling this compound and a conceptual representation of potential degradation pathways for its core lactam structure.

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_experiment Experimental Use Receive_Compound Receive this compound Powder Weigh Weigh Powder Receive_Compound->Weigh Choose_Solvent Select Solvent (e.g., DMSO, Ethanol) Weigh->Choose_Solvent Dissolve Dissolve to Create Stock Solution Choose_Solvent->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store Store at -20°C or -80°C (Protect from Light) Aliquot->Store Thaw Thaw a Single Aliquot Store->Thaw Dilute Prepare Working Dilutions in Assay Medium Thaw->Dilute Assay Perform Antifungal Assay Dilute->Assay

Caption: Recommended experimental workflow for handling this compound.

degradation_pathway cluster_lactam Lactam Ring Stability cluster_factors Factors Influencing Degradation This compound This compound (Active Macrocyclic Lactam) Inactive_Metabolite Inactive Hydrolyzed Product This compound->Inactive_Metabolite  Hydrolysis (catalyzed by acid, base, or enzymes) Acid Low pH Base High pH Enzymes Lactamases Light UV/Visible Light (Photodegradation) Temp High Temperature

Caption: Potential degradation pathways for the this compound lactam ring.

References

Troubleshooting inconsistent results in Maltophilin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maltophilin bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a macrocyclic lactam antibiotic produced by the bacterium Stenotrophomonas maltophilia.[1][2] It exhibits potent antifungal activity against a wide range of saprophytic, human-pathogenic, and phytopathogenic fungi.[1][2] Notably, it is inactive against both Gram-positive and Gram-negative bacteria.[1][2]

Q2: What is the proposed mechanism of action for this compound's antifungal activity?

The planar structure of this compound is identical to another macrolactam antibiotic, Xanthobaccin A.[3] The primary mechanism of action for Xanthobaccin A is the specific inhibition of the vacuolar H+-ATPase (V-ATPase) in fungal cells.[3] This inhibition disrupts critical cellular processes, leading to fungal cell death.[3]

Key downstream effects of V-ATPase inhibition include:

  • Disruption of pH Homeostasis: Inhibition of the V-ATPase proton pump leads to the acidification of the cytoplasm and an abnormal increase in the pH of the vacuole.[3]

  • Impaired Nutrient and Ion Storage: The proton gradient maintained by V-ATPase is essential for transporting and sequestering ions (like calcium) and storing amino acids within the vacuole.[3]

  • Disruption of Endocytosis and Exocytosis: The proper functioning of vesicular trafficking pathways, which are vital for cell growth and morphogenesis, is dependent on V-ATPase activity.[3]

Q3: What are the recommended solvents and storage conditions for this compound?

Storage Recommendations:

  • Solid Form: Store lyophilized this compound at -20°C, protected from light.

  • Stock Solutions: Store stock solutions in DMSO at -20°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[6] Stock solutions in DMSO are generally stable for up to 6 months under these conditions.[6]

Troubleshooting Inconsistent Bioassay Results

Problem 1: No or very small zones of inhibition in agar (B569324) diffusion assays.

This is a common issue that can arise from several factors related to the compound, the assay setup, or the fungal strain.

Potential Cause Recommended Solution Citation
Poor Compound Diffusion This compound, as a macrocyclic lactam, may have limited solubility and diffusion in aqueous agar media. Consider using a broth-based assay (microdilution) for more accurate results. If using agar diffusion, ensure the solvent (e.g., DMSO) has fully evaporated before incubation.[7][8]
Incorrect Solvent Concentration The final concentration of the solvent (e.g., DMSO) in the assay should not exceed a non-toxic level, typically ≤1%, as higher concentrations can inhibit fungal growth.[6]
Sub-optimal Compound Concentration The concentration of this compound may be too low to inhibit fungal growth. Perform a dose-response experiment to determine the optimal concentration range.[9]
High Inoculum Density An overly dense fungal lawn can overwhelm the inhibitory effect of the compound. Standardize your inoculum to a 0.5 McFarland standard.[6][9]
Resistant Fungal Strain The tested fungal strain may have intrinsic or acquired resistance to this compound. Include a known susceptible control strain in your experiments to validate the assay.[10]
Problem 2: High variability in Minimum Inhibitory Concentration (MIC) values in broth microdilution assays.

High variability in MIC values is a frequent challenge in antifungal susceptibility testing. Consistency in methodology is key to obtaining reproducible results.

Potential Cause Recommended Solution Citation
Inconsistent Inoculum Preparation The density of the starting inoculum is a critical variable. Always standardize the inoculum using a spectrophotometer to a 0.5 McFarland standard and then dilute to the final required concentration as per CLSI guidelines.[6]
Subjective Endpoint Reading Visual determination of "significant" growth inhibition can vary between individuals. For more objective results, use a microplate reader to measure optical density (OD) and define the MIC as the concentration that causes a ≥50% reduction in OD compared to the growth control.[6]
"Trailing" Growth Effect Some fungi may exhibit residual, low-level growth over a range of concentrations above the true MIC. This is known as the "trailing" effect. The MIC should be read as the lowest concentration that produces a prominent decrease in turbidity (≥50% inhibition).[11]
Compound Precipitation This compound may precipitate out of the aqueous culture medium, especially at higher concentrations. Visually inspect the wells for any precipitate. If observed, consider using a solubilizing agent (e.g., Tween 80 at a low, non-inhibitory concentration), though this should be validated for its effect on fungal growth.[7]
Compound Degradation This compound may be unstable under the assay conditions (e.g., pH of the medium, incubation temperature). Prepare fresh dilutions for each experiment and minimize the time the compound spends in aqueous solutions before starting the assay.[12][13]

Quantitative Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for Xanthobaccin A, a compound with a planar structure identical to this compound, against various plant pathogenic fungi. This data can serve as a reference for expected activity.

Fungal SpeciesMIC (µg/mL)
Pythium ultimum2.0
Aphanomyces cochlioides0.5
Phytophthora cinnamomi8.0
Alternaria brassicicola>64
Botrytis cinerea>64
Colletotrichum dematium>64
Fusarium oxysporum>64
Rhizoctonia solani>64
Data sourced from a study on Xanthobaccin A, which shares an identical planar structure with this compound.[3]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay (Adapted from CLSI M27/M38 Standards)

This method is used to determine the minimum inhibitory concentration (MIC) of this compound against a fungal isolate.

  • Preparation of this compound Dilutions:

    • Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.

    • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in RPMI 1640 medium to achieve final concentrations ranging from 64 µg/mL to 0.0625 µg/mL. The final volume in each well should be 100 µL.

    • Ensure the final DMSO concentration does not exceed 1%.[6]

  • Inoculum Preparation:

    • Subculture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate to obtain a fresh culture.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm (approximately 1-5 x 10⁶ cells/mL).[6]

    • Dilute this standardized suspension in RPMI 1640 medium to achieve the final target inoculum concentration (typically 0.5-2.5 x 10³ cells/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds).[14]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

    • Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.[6]

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (≥50% reduction in turbidity) compared to the growth control.[6]

    • This can be assessed visually or by reading the optical density at 490 nm with a microplate reader.

Visualizations

Maltophilin_Mechanism cluster_effects Cellular Consequences This compound This compound VATPase Vacuolar H+-ATPase (V-ATPase) This compound->VATPase Inhibits ProtonPump Proton Pumping (H+ into Vacuole) Vacuole Vacuole pH_Disruption Disruption of pH Homeostasis VATPase->pH_Disruption Nutrient_Impairment Impaired Nutrient & Ion Storage VATPase->Nutrient_Impairment Trafficking_Disruption Disruption of Vesicular Trafficking VATPase->Trafficking_Disruption ProtonPump->Vacuole Acidifies Cytoplasm Cytoplasm Fungal_Death Fungal Cell Death pH_Disruption->Fungal_Death Nutrient_Impairment->Fungal_Death Trafficking_Disruption->Fungal_Death

Caption: Proposed mechanism of action for this compound via inhibition of fungal V-ATPase.

Troubleshooting_Workflow Start Inconsistent Bioassay Results (e.g., No Inhibition / High MIC Variability) Check_Compound Step 1: Verify Compound Integrity - Check storage conditions (-20°C) - Prepare fresh stock solution in DMSO - Protect from light Start->Check_Compound Check_Inoculum Step 2: Standardize Inoculum - Use a fresh fungal culture - Adjust to 0.5 McFarland standard - Use correct final dilution Check_Compound->Check_Inoculum Check_Assay Step 3: Review Assay Parameters - Final DMSO concentration ≤1%? - Correct media (RPMI 1640)? - Correct incubation time/temp? Check_Inoculum->Check_Assay Check_Reading Step 4: Standardize Endpoint Reading - Use plate reader for OD - Define MIC as ≥50% inhibition - Account for 'trailing' growth Check_Assay->Check_Reading Re_Run Re-run Assay with Controls (Susceptible & Resistant Strains) Check_Reading->Re_Run Success Consistent Results Obtained Re_Run->Success Yes Further_Investigation Problem Persists: Consult Advanced Troubleshooting Re_Run->Further_Investigation No

Caption: Logical workflow for troubleshooting inconsistent results in this compound bioassays.

References

Technical Support Center: Optimizing Maltophilin Concentration for Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Maltophilin concentration in antifungal assays. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its antifungal mechanism of action?

This compound is a novel macrocyclic lactam antibiotic produced by the bacterium Stenotrophomonas maltophilia. It exhibits broad-spectrum activity against a variety of saprophytic, human-pathogenic, and phytopathogenic fungi, while being inactive against bacteria.[1][2] The precise mechanism of action for this compound is still under investigation; however, studies on the closely related compound Dihydrothis compound (also known as Heat-Stable Antifungal Factor or HSAF) suggest that it disrupts the biosynthesis of sphingolipids, which are essential components of fungal cell membranes.[3][4] This disruption leads to the induction of cell wall thickening, which negatively impacts hyphal growth.[5]

Q2: What is a recommended starting concentration range for this compound in an antifungal assay?

While specific Minimum Inhibitory Concentration (MIC) values for this compound against common human fungal pathogens are not widely published, data from its analogue, Dihydrothis compound (HSAF), can provide a useful starting point. For HSAF, 50% effective concentration (EC50) values against various plant pathogenic fungi range from 0.46 to 1.22 µg/mL.[6] Therefore, a sensible starting range for a broth microdilution assay with this compound would be a serial dilution from approximately 16 µg/mL down to 0.125 µg/mL.

Q3: Which culture medium is recommended for antifungal susceptibility testing with this compound?

The choice of culture medium can significantly impact the activity of some antifungal agents. For initial susceptibility testing, a standardized, chemically defined medium such as RPMI 1640 with L-glutamine, buffered with MOPS, is recommended. Rich media should be avoided initially as some components can interfere with the activity of the compound. The production of the related compound HSAF by Lysobacter enzymogenes is known to be higher in nutritionally limited media.[4]

Q4: How should I prepare a stock solution of this compound?

Due to its lipophilic nature as a macrocyclic lactam, this compound may have limited solubility in aqueous solutions.[7] It is recommended to dissolve this compound in a small amount of 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. Subsequent dilutions should be made in the assay medium, ensuring the final DMSO concentration in the assay does not exceed a level that affects fungal growth (typically ≤1%).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low antifungal activity observed 1. Inappropriate concentration range: The tested concentrations may be too low.Widen the concentration range tested (e.g., up to 64 µg/mL or higher). Use data from related compounds like Dihydrothis compound as a guide for the expected effective range.[6]
2. Compound precipitation: this compound may have precipitated out of the aqueous medium due to its lipophilic nature.Visually inspect the wells for any precipitate. Ensure the stock solution is fully dissolved in DMSO before diluting in the medium. Consider a brief sonication of the stock solution. The final DMSO concentration in the assay should be optimized to maintain solubility without inhibiting fungal growth.
3. Media interference: Components in a rich culture medium may be antagonizing the activity of this compound.Switch to a chemically defined medium like RPMI 1640. If a complex medium is necessary for fungal growth, perform a parallel experiment in a minimal medium to confirm the compound's intrinsic activity.
4. Compound instability: this compound may be unstable in the culture medium over the incubation period.Minimize the exposure of the prepared plates to light and elevated temperatures before and during incubation.[8][9] Consider performing a time-kill assay to assess the compound's stability and activity over time.
High variability between replicate wells or experiments 1. Inconsistent inoculum preparation: The density of the fungal inoculum can significantly affect MIC results.Ensure a standardized and reproducible method for preparing the fungal inoculum to the correct cell density (e.g., using a spectrophotometer or hemocytometer).
2. Edge effects in microtiter plates: Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect results.Avoid using the outermost wells for critical experiments. Alternatively, fill the outer wells with sterile water or medium to minimize evaporation from the inner wells.
3. Subjective endpoint reading: Visual determination of growth inhibition can be subjective.Use a quantitative method to determine the endpoint, such as measuring the optical density (OD) with a microplate reader. The MIC can be defined as the lowest concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the control.
"Trailing" or "paradoxical" growth observed 1. Fungistatic vs. fungicidal activity: The compound may be inhibiting growth at higher concentrations but not killing the fungus, leading to some residual growth. The paradoxical effect is observed when increasing concentrations of an antifungal agent lead to an increase in fungal growth.Read the MIC at the lowest concentration that shows a significant reduction in growth (e.g., ≥50% inhibition), rather than complete inhibition.[10] Perform a Minimum Fungicidal Concentration (MFC) assay to determine if the compound is fungicidal.

Data Presentation

Table 1: Antifungal Activity of Dihydrothis compound (HSAF) against Plant Pathogenic Fungi

Fungal SpeciesEC50 (µg/mL)
Bipolaris sorokiniana0.46
Fusarium graminearum1.22
Fusarium verticillioides1.23
Rhizoctonia solani0.55

Data extracted from a study on HSAF and should be used as a preliminary guide for this compound concentration optimization.[6]

Experimental Protocols

Broth Microdilution Assay for Antifungal Susceptibility Testing of this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound.

1. Preparation of this compound Stock Solution: a. Dissolve this compound in 100% DMSO to a final concentration of 1.6 mg/mL. b. Ensure the compound is completely dissolved. Gentle warming or brief sonication may be required.

2. Preparation of Microtiter Plates: a. In a 96-well, flat-bottom microtiter plate, add 100 µL of RPMI 1640 medium to wells 2 through 12 of a designated row. b. Add 200 µL of the this compound stock solution to well 1. c. Perform a 1:2 serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

3. Preparation of Fungal Inoculum: a. Grow the fungal strain on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar for Candida albicans, Potato Dextrose Agar for Aspergillus fumigatus) at 35°C. b. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). c. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL for yeast or 0.4-5 x 10^4 CFU/mL for molds.

4. Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum to wells 1 through 11. b. Add 100 µL of sterile RPMI 1640 medium to well 12. c. Seal the plate and incubate at 35°C for 24-48 hours.

5. Determination of MIC: a. The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control in well 11. b. For a more objective measurement, the optical density at 600 nm (OD600) can be read using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥50% or ≥90%.

Visualizations

experimental_workflow Broth Microdilution Workflow for this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution (in DMSO) prep_plate Prepare Serial Dilutions in 96-Well Plate prep_this compound->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MIC (Visual or OD Reading) incubate->read_mic

Caption: Workflow for determining the MIC of this compound.

signaling_pathway Proposed Mechanism of this compound Action This compound This compound sphingolipid_synthesis Sphingolipid Biosynthesis (e.g., Ceramide Synthase) This compound->sphingolipid_synthesis Inhibition cell_wall_synthesis Chitin Synthase Upregulation sphingolipid_synthesis->cell_wall_synthesis Triggers membrane_integrity Disrupted Membrane Integrity & Function sphingolipid_synthesis->membrane_integrity cell_wall_thickening Cell Wall Thickening cell_wall_synthesis->cell_wall_thickening growth_arrest Hyphal Growth Arrest membrane_integrity->growth_arrest cell_wall_thickening->growth_arrest

Caption: Proposed signaling pathway of this compound's antifungal action.

References

Addressing cross-resistance issues with Maltophilin in fungal strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Maltophilin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to cross-resistance in fungal strains during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a novel macrocyclic lactam antibiotic produced by the bacterium Stenotrophomonas maltophilia.[1] It exhibits broad-spectrum activity against a variety of saprophytic, human-pathogenic, and phytopathogenic fungi.[1] While the precise mechanism of action is not fully elucidated in publicly available literature, as a macrocyclic lactam, it is distinct from major antifungal classes like azoles, echinocandins, and polyenes.

Q2: We are observing reduced susceptibility to this compound in a fungal strain known to be resistant to azoles. Is this expected?

This phenomenon is known as cross-resistance. While there is limited specific data on cross-resistance involving this compound, it is plausible if the underlying resistance mechanism in your azole-resistant strain is broad-spectrum. Key mechanisms that can lead to cross-resistance include:

  • Overexpression of Efflux Pumps: Fungal cells can actively pump out antifungal compounds. Overexpression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters is a common mechanism of resistance to azoles and could potentially affect this compound if it is a substrate for these pumps.[2][3]

  • Target Site Modification: Although the specific target of this compound is not well-defined, mutations in the target protein that reduce binding affinity are a common resistance mechanism. If there is any overlap or interaction between the this compound target and pathways affected by azole resistance, cross-resistance could occur.

  • Biofilm Formation: Fungi within a biofilm matrix can exhibit increased resistance to various antifungal agents.

Q3: How can we determine if the resistance to this compound in our strains is due to cross-resistance from a known antifungal?

To investigate potential cross-resistance, you should perform antifungal susceptibility testing (AST) with a panel of antifungal agents on your strains of interest. This will help you establish a resistance profile. A typical workflow for this investigation is outlined below.

Troubleshooting Guide

Issue: A fungal strain with known resistance to an existing antifungal (e.g., fluconazole) shows high Minimum Inhibitory Concentration (MIC) values for this compound.

Potential Cause 1: Efflux Pump Overexpression

The fungal strain may be overexpressing multidrug resistance (MDR) efflux pumps that recognize and expel both the original antifungal and this compound.

Troubleshooting Steps:

  • Perform Antifungal Susceptibility Testing with an Efflux Pump Inhibitor:

    • Conduct a standard broth microdilution assay to determine the MIC of this compound against your resistant strain.

    • In parallel, perform the same assay but include a known efflux pump inhibitor (e.g., verapamil, cyclosporin (B1163) A) in the culture medium.

    • A significant reduction in the MIC of this compound in the presence of the inhibitor suggests the involvement of efflux pumps.

  • Gene Expression Analysis:

    • Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes encoding known efflux pumps (e.g., CDR1, CDR2, MDR1 in Candida species) in your resistant strain compared to a susceptible control strain.[3]

    • Significantly higher expression in the resistant strain points to this as a resistance mechanism.

Potential Cause 2: Alteration of a Common Cellular Pathway

The resistance mechanism to the initial antifungal may involve alterations in a cellular pathway that also affects the activity of this compound.

Troubleshooting Steps:

  • Comprehensive Resistance Profiling:

    • Test your resistant strain against a broader panel of antifungals from different classes (e.g., other azoles, echinocandins, polyenes).

    • If the strain shows resistance to multiple, structurally unrelated compounds, it further supports a broad-acting resistance mechanism.

  • Whole-Genome Sequencing:

    • Sequence the genome of your resistant strain and compare it to a susceptible parental strain.

    • Look for mutations in genes known to be involved in antifungal resistance, such as those in the ergosterol (B1671047) biosynthesis pathway (ERG11) for azoles or glucan synthesis pathway (FKS1) for echinocandins.[2] While these are not the expected direct targets of this compound, mutations in regulatory genes can have pleiotropic effects.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast and M38 for filamentous fungi.

  • Inoculum Preparation:

    • Culture the fungal isolate on appropriate agar (B569324) plates.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

  • Antifungal Agent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using RPMI-1640 medium to cover a clinically relevant concentration range.

  • Incubation:

    • Add the prepared inoculum to each well of the microtiter plate.

    • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or as required for adequate growth of filamentous fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction for azoles, but may need to be optimized for this compound) compared to the drug-free control. This can be assessed visually or by using a spectrophotometer.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression

  • RNA Extraction:

    • Grow the resistant and susceptible fungal strains in the presence and absence of a sub-inhibitory concentration of the antifungal agent.

    • Harvest the cells and extract total RNA using a suitable commercial kit or established protocol.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qRT-PCR:

    • Design or obtain validated primers for the target efflux pump genes (CDR1, MDR1, etc.) and a reference housekeeping gene (e.g., ACT1).

    • Perform qRT-PCR using a suitable qPCR instrument and SYBR Green or probe-based chemistry.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant strain compared to the susceptible strain.

Data Presentation

Table 1: Example MIC Profile for Fungal Strains

Fungal Strain IDKnown ResistanceFluconazole MIC (µg/mL)Caspofungin MIC (µg/mL)This compound MIC (µg/mL)This compound + Inhibitor MIC (µg/mL)
Susceptible-01None20.25[Enter Data][Enter Data]
Azole-R-01Fluconazole640.25[Enter Data][Enter Data]
Echo-R-01Caspofungin24[Enter Data][Enter Data]
MDR-01Multiple1282[Enter Data][Enter Data]

Table 2: Example Gene Expression Analysis

GeneFungal StrainFold Change in Expression (vs. Susceptible-01)
CDR1Azole-R-01[Enter Data]
MDR1Azole-R-01[Enter Data]
ERG11Azole-R-01[Enter Data]
CDR1MDR-01[Enter Data]
MDR1MDR-01[Enter Data]

Visualizations

experimental_workflow cluster_start Start: Observation cluster_investigation Investigation Phase cluster_analysis Data Analysis & Conclusion start Reduced this compound Susceptibility in a Resistant Fungal Strain mic_testing Determine MIC of this compound +/- Efflux Pump Inhibitor start->mic_testing resistance_profiling Comprehensive Antifungal Susceptibility Testing start->resistance_profiling analyze_mic Analyze MIC Shift with Inhibitor mic_testing->analyze_mic analyze_profile Identify Cross-Resistance Pattern resistance_profiling->analyze_profile gene_expression qRT-PCR for Efflux Pump and Resistance Genes analyze_expression Quantify Gene Upregulation gene_expression->analyze_expression analyze_mic->gene_expression conclusion Determine Likely Resistance Mechanism analyze_mic->conclusion analyze_profile->gene_expression analyze_profile->conclusion analyze_expression->conclusion

Caption: Workflow for investigating this compound cross-resistance.

signaling_pathway cluster_cell Fungal Cell This compound This compound efflux_pump Efflux Pump (e.g., CDR1, MDR1) This compound->efflux_pump expulsion azole Azole Antifungal azole->efflux_pump expulsion target_enzyme Drug Target (e.g., ERG11 for Azoles) azole->target_enzyme inhibition tf Transcription Factor (e.g., TAC1, UPC2) resistance_genes Upregulation of Resistance Genes tf->resistance_genes activation resistance_genes->efflux_pump overexpression resistance_genes->target_enzyme overexpression

Caption: Potential mechanisms of fungal cross-resistance.

References

Navigating Maltophilin Extraction: A Guide to Preserving Compound Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with the novel antifungal compound Maltophilin, ensuring its stability during extraction is paramount to obtaining accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during the extraction process, with a focus on mitigating degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing low yields of this compound from my Stenotrophomonas maltophilia culture. What are the likely causes?

Low yields of this compound can be attributed to several factors throughout the extraction process. The primary suspects are chemical degradation due to pH instability, thermal stress, oxidation, and photodegradation. This compound is a macrocyclic lactam, a chemical structure known to be susceptible to hydrolysis, particularly under alkaline conditions.

Troubleshooting Steps:

  • pH Monitoring: Ensure the pH of your culture filtrate and extraction solvents is maintained within a neutral to slightly acidic range (pH 6-7). Avoid basic conditions, as they can catalyze the hydrolysis of the lactam ring.

  • Temperature Control: Perform all extraction steps at low temperatures (4-15°C) to minimize thermal degradation. Use of pre-chilled solvents and ice baths is highly recommended.

  • Minimize Oxygen Exposure: Degas your solvents and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light Protection: Protect your sample from direct light by using amber glassware or wrapping your containers in aluminum foil.

Q2: My purified this compound shows signs of degradation over time, even in storage. How can I improve its stability?

The stability of purified this compound is crucial for downstream applications. Degradation post-extraction often points to ongoing chemical reactions.

Troubleshooting Steps:

  • Storage Conditions: Store purified this compound at low temperatures (-20°C or -80°C) in a tightly sealed container under an inert atmosphere.

  • Solvent Choice: For long-term storage, dissolve this compound in a non-polar, aprotic solvent and remove any residual water.

  • Antioxidant Addition: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the storage solution to quench free radicals.

Q3: What is the recommended solvent for extracting this compound?

Based on initial isolation protocols and the chemical nature of macrocyclic lactams, ethyl acetate (B1210297) is a suitable solvent for the liquid-liquid extraction of this compound from the culture filtrate.[1] It offers good solubility for the compound while being relatively easy to remove post-extraction.

Quantitative Data Summary

Table 1: Influence of pH and Temperature on the Half-life of β-Lactam Antibiotics. [1][2]

AntibioticpHTemperature (°C)Half-life
Ampicillin7255.3 - 27 days
Cefalotin7255.3 - 27 days
Cefoxitin (B1668866)7255.3 - 27 days
Ampicillin4-925Degradation increases with pH
Cefalotin4-925Degradation increases with pH
Cefoxitin4-925Degradation increases with pH
Ampicillin725 -> 352.5 to 3.9-fold increase in hydrolysis rate
Cefalotin725 -> 352.5 to 3.9-fold increase in hydrolysis rate
Cefoxitin725 -> 352.5 to 3.9-fold increase in hydrolysis rate

This data illustrates the general principle that increased pH and temperature significantly accelerate the degradation of the lactam ring.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Stenotrophomonas maltophilia Culture

This protocol incorporates measures to minimize the degradation of this compound during the extraction process.

Materials:

  • Stenotrophomonas maltophilia culture broth

  • Ethyl acetate (pre-chilled to 4°C)

  • Anhydrous sodium sulfate (B86663)

  • Amber glassware

  • Rotary evaporator

  • Ice bath

Procedure:

  • Harvesting: Centrifuge the S. maltophilia culture broth at 8,000 x g for 15 minutes at 4°C to pellet the cells.

  • Filtration: Carefully decant and filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris. Perform this step in a cold room or on an ice bath.

  • pH Adjustment (Optional but Recommended): Check the pH of the culture filtrate. If it is alkaline, adjust to pH 6.5-7.0 with a dilute acid (e.g., 0.1 M HCl) while stirring gently on an ice bath.

  • Liquid-Liquid Extraction:

    • Transfer the cell-free filtrate to a pre-chilled separatory funnel.

    • Add an equal volume of pre-chilled ethyl acetate.

    • Gently invert the funnel multiple times to mix the phases, releasing pressure frequently. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate on ice.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction two more times with fresh, pre-chilled ethyl acetate.

  • Drying: Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate to remove residual water.

  • Concentration: Concentrate the dried ethyl acetate extract under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 30°C.

  • Storage: Store the crude this compound extract at -20°C in an amber vial under a nitrogen atmosphere.

Visualizations

Maltophilin_Degradation_Pathways cluster_degradation Degradation Factors This compound This compound (Stable) Hydrolyzed_this compound Hydrolyzed this compound (Inactive) Oxidized_this compound Oxidized this compound (Inactive) Photodegraded_this compound Photodegraded Products (Inactive) High_pH High pH High_pH->Hydrolyzed_this compound Hydrolysis High_Temp High Temperature High_Temp->Hydrolyzed_this compound Accelerates Hydrolysis Oxygen Oxygen Oxygen->Oxidized_this compound Oxidation UV_Light UV Light UV_Light->Photodegraded_this compound Photodegradation

Caption: Inferred degradation pathways of this compound.

Maltophilin_Extraction_Workflow Start S. maltophilia Culture Centrifugation Centrifugation (4°C) Start->Centrifugation Filtration Sterile Filtration (Cold) Centrifugation->Filtration pH_Adjustment pH Adjustment (pH 6.5-7.0, Cold) Filtration->pH_Adjustment Extraction Liquid-Liquid Extraction (Ethyl Acetate, Cold) pH_Adjustment->Extraction Drying Drying (Anhydrous Na2SO4) Extraction->Drying Concentration Concentration (Rotovap, <30°C) Drying->Concentration Storage Storage (-20°C, Inert Gas, Dark) Concentration->Storage End Purified this compound Storage->End

Caption: Recommended workflow for this compound extraction.

References

Technical Support Center: Enhancing the Biological Activity of Maltophilin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Maltophilin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Dihydrothis compound or Heat-Stable Antifungal Factor (HSAF), is a polycyclic tetramate macrolactam natural product. Its primary antifungal mechanism of action is the inhibition of a fungal-specific ceramide synthase.[1] This enzyme is crucial for the biosynthesis of sphingolipids, which are essential components of fungal cell membranes and are involved in maintaining cell wall integrity.[2] By inhibiting this enzyme, this compound disrupts sphingolipid production, leading to abnormal cell wall thickening and ultimately inhibiting fungal growth.[1]

Q2: I am observing low yields during the synthesis of this compound derivatives. What are the common causes and how can I troubleshoot this?

Low yields in macrocyclic lactam synthesis can stem from several factors. Common issues include incomplete coupling reactions, side reactions, and aggregation of the peptide chain during solid-phase synthesis.

  • Troubleshooting Steps:

    • Optimize Coupling Conditions: Ensure your coupling reagents are fresh and used in appropriate excess. For sterically hindered amino acids, consider using stronger coupling reagents like HATU or HCTU and extending the reaction time. Double coupling, which involves repeating the coupling step, can also improve yields.

    • Prevent Aggregation: Peptide aggregation during solid-phase synthesis can hinder reagent access. To mitigate this, you can use resins with a lower loading capacity, incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt secondary structures, or perform the synthesis at an elevated temperature.

    • Minimize Side Reactions: Aspartimide formation is a common side reaction. Using protecting groups like Hmb on the backbone nitrogen of the preceding amino acid can prevent this.

Q3: My purified this compound derivatives show poor solubility in aqueous buffers. How can I improve this?

The inherent lipophilicity of the macrocyclic structure of this compound can lead to solubility issues.

  • Strategies for Improving Solubility:

    • Formulation: Co-solvents such as DMSO, DMF, or ethanol (B145695) can be used to initially dissolve the compound before further dilution in aqueous buffers. However, be mindful of the final solvent concentration as it may affect your biological assays. The use of cyclodextrins can also enhance aqueous solubility by forming inclusion complexes.

    • Chemical Modification: Introducing polar functional groups, such as hydroxyl, carboxyl, or amino groups, into the this compound scaffold through chemical synthesis can significantly improve aqueous solubility. Salt formation at basic nitrogen or acidic hydroxyl groups is another effective strategy.

Q4: I am having difficulty purifying my this compound derivatives using reverse-phase HPLC. What are some common issues and solutions?

Purification of macrocyclic compounds by HPLC can be challenging due to their often-poor peak shapes and potential for aggregation.

  • HPLC Troubleshooting Guide:

    • Poor Peak Shape (Tailing or Fronting): This can be caused by column overload, secondary interactions with the stationary phase, or poor solubility in the mobile phase.

      • Solution: Reduce the sample load. Add a small amount of a competing agent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase to reduce secondary interactions. Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.

    • Irreproducible Retention Times: This may be due to an improperly equilibrated column, changes in mobile phase composition, or temperature fluctuations.

      • Solution: Ensure the column is thoroughly equilibrated with the starting mobile phase before each injection. Use a mobile phase buffer and control the column temperature using a column oven.

    • High Backpressure: This is often caused by precipitation of the sample on the column or blockage of the column frit.

      • Solution: Filter your samples before injection. Use a guard column to protect your analytical column. If a blockage occurs, try back-flushing the column with a strong solvent.

Troubleshooting Guides

Guide 1: Synthesis of this compound Derivatives

This guide addresses common problems encountered during the chemical synthesis of this compound analogs.

Problem Potential Cause Recommended Solution
Incomplete cyclization Steric hindrance at the cyclization site; incorrect choice of cyclization reagent.Use a more powerful cyclization reagent (e.g., HATU, HCTU). Perform the cyclization under high dilution to favor intramolecular reaction.
Epimerization at chiral centers Use of strong bases or high temperatures during synthesis.Employ milder reaction conditions. Use coupling reagents known to suppress epimerization, such as those based on HOBt or Oxyma.
Difficulty in removing protecting groups Steric hindrance around the protecting group; inappropriate cleavage cocktail.Screen different cleavage cocktails with varying scavenger compositions. Increase the cleavage time or temperature if necessary, while monitoring for side reactions.
Guide 2: Antifungal Susceptibility Testing

This guide provides troubleshooting for common issues during the determination of Minimum Inhibitory Concentrations (MICs).

Problem Potential Cause Recommended Solution
Inconsistent MIC values Inoculum size variability; improper compound dissolution.Standardize the inoculum preparation using a spectrophotometer or hemocytometer. Ensure complete dissolution of the this compound derivative in the test medium, using a small percentage of a co-solvent like DMSO if necessary.
Trailing growth (reduced but persistent growth at concentrations above the MIC) This is a known phenomenon with some antifungal agents.The MIC should be read as the lowest concentration that produces a significant reduction in growth (e.g., 50% or 80%) compared to the positive control, as per CLSI or EUCAST guidelines.
Contamination of microtiter plates Non-sterile technique or contaminated reagents.Ensure all reagents, media, and equipment are sterile. Perform all manipulations in a laminar flow hood.

Data Presentation

Table 1: Antifungal Activity of HSAF and its Analogs
CompoundModificationCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
HSAF (Dihydrothis compound) Parent Compound168
Alteramide A Monocyclic analog>64>64
3-dehydroxy HSAF Removal of hydroxyl group3216

Note: The data presented here is a compilation from various literature sources for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Stock Solution: Dissolve the this compound derivative in DMSO to a concentration of 1 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in RPMI-1640 medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a fungal inoculum suspension in RPMI-1640 and adjust the concentration to 0.5-2.5 x 10³ cells/mL.

  • Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include a positive control (fungal inoculum in medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the positive control.

Protocol 2: Ceramide Synthase Inhibition Assay

This assay measures the ability of this compound derivatives to inhibit fungal ceramide synthase.

  • Preparation of Fungal Microsomes: Grow the fungal strain of interest to mid-log phase and harvest the cells. Spheroplasts are generated by enzymatic digestion of the cell wall. The spheroplasts are then lysed, and the microsomal fraction is isolated by differential centrifugation.

  • Assay Reaction: In a microcentrifuge tube, combine the fungal microsomes, a fluorescently labeled sphingoid base substrate (e.g., NBD-sphinganine), and the fatty acyl-CoA donor (e.g., palmitoyl-CoA) in an appropriate assay buffer.

  • Inhibitor Addition: Add the this compound derivative at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

  • Analysis: Separate the fluorescently labeled ceramide product from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of fluorescent ceramide product and calculate the percentage of inhibition at each concentration of the this compound derivative to determine the IC₅₀ value.

Visualizations

Signaling_Pathway This compound This compound Derivative Ceramide_Synthase Fungal Ceramide Synthase This compound->Ceramide_Synthase Inhibits Sphingolipid_Biosynthesis Sphingolipid Biosynthesis Ceramide_Synthase->Sphingolipid_Biosynthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Sphingolipid_Biosynthesis->Cell_Wall_Integrity Maintains Fungal_Growth_Inhibition Fungal Growth Inhibition Cell_Wall_Integrity->Fungal_Growth_Inhibition Disruption leads to Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_activity Biological Evaluation Synthesis Synthesis of Derivatives Purification HPLC Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MIC_Assay Antifungal Susceptibility (MIC) Characterization->MIC_Assay Enzyme_Assay Ceramide Synthase Inhibition Characterization->Enzyme_Assay SAR_Analysis Structure-Activity Relationship MIC_Assay->SAR_Analysis Enzyme_Assay->SAR_Analysis

References

Validation & Comparative

A Comparative Analysis of the Antifungal Efficacy of Maltophilin and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antifungal research, the quest for novel, broad-spectrum agents remains a critical priority. This guide provides a detailed comparison of Maltophilin, a novel macrocyclic lactam antibiotic, and fluconazole (B54011), a widely used triazole antifungal. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antifungal efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.

Executive Summary

This compound, a natural product derived from the bacterium Stenotrophomonas maltophilia, has demonstrated significant in vitro activity against a wide range of phytopathogenic and human pathogenic fungi.[1][2] Fluconazole, a synthetic triazole, is a well-established antifungal agent with a known spectrum of activity, primarily against yeasts. This guide synthesizes available data to facilitate a comparative understanding of these two compounds. While direct comparative studies are limited, this document compiles and presents the available data to offer a parallel assessment.

Antifungal Spectrum and Efficacy: A Quantitative Comparison

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound and fluconazole against key fungal pathogens. It is important to note that the data for this compound is sourced from its initial discovery and may not be as extensive as the wealth of data available for the clinically established fluconazole.

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC Range (µg/mL)
Candida albicansData not available0.25 - 16[3][4]
Aspergillus fumigatusData not availableIntrinsically resistant, MICs often >64[5]
Cryptococcus neoformansData not available0.25 - 64
Various phytopathogenic fungiBroadly activeNot typically evaluated
Various human-pathogenic fungiBroadly activeSpectrum primarily focused on yeasts

Note: The absence of specific MIC values for this compound in publicly accessible literature prevents a direct quantitative comparison with fluconazole for key clinical pathogens. The original discovery paper by Jakobi et al. (1996) indicates broad activity, but the precise MICs are not detailed in the available abstract.

Mechanism of Action

Understanding the mechanism of action is crucial for evaluating the potential of an antifungal compound and predicting potential resistance mechanisms.

This compound

The precise mechanism of action for this compound has not been fully elucidated in the reviewed literature. As a macrocyclic lactam, it belongs to a class of compounds known for diverse biological activities. Some lactam-containing molecules have been shown to interfere with fungal cell wall integrity or disrupt cell membrane function. Further research is required to pinpoint the specific cellular target of this compound.

Fluconazole

Fluconazole's mechanism of action is well-established. It is a potent and selective inhibitor of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, fluconazole disrupts the integrity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.

Fluconazole_Mechanism Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (Fungal Cytochrome P450) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential component Enzyme->Ergosterol Catalyzes conversion Fluconazole Fluconazole Fluconazole->Enzyme Inhibits

Caption: Mechanism of action of fluconazole.

Experimental Protocols

The determination of antifungal efficacy relies on standardized in vitro susceptibility testing methods. The following outlines a typical protocol based on the broth microdilution method, which is a standard approach for determining the MIC of antifungal agents.

Broth Microdilution Antifungal Susceptibility Testing Protocol

This protocol is a generalized representation based on established methodologies like those from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antifungal Stock Solutions:

    • This compound and fluconazole are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.

    • Serial two-fold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., RPMI-1640).

  • Inoculum Preparation:

    • Fungal isolates are cultured on appropriate agar (B569324) plates to obtain fresh, viable colonies.

    • A suspension of the fungal cells is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

    • This suspension is further diluted in the growth medium to achieve a final inoculum concentration in the test wells.

  • Microtiter Plate Assay:

    • The serially diluted antifungal agents are dispensed into the wells of a 96-well microtiter plate.

    • The standardized fungal inoculum is added to each well.

    • Control wells containing only the growth medium and the fungal inoculum (positive control) and wells with only the growth medium (negative control) are included.

  • Incubation:

    • The microtiter plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antifungal Stock Solutions C Serial Dilution in Microtiter Plate A->C B Prepare Fungal Inoculum D Inoculate with Fungal Suspension B->D C->D E Incubate Plate D->E F Read Results (Visual/Spectrophotometer) E->F G Determine MIC F->G

Caption: Experimental workflow for antifungal susceptibility testing.

Conclusion

This compound presents as a promising novel antifungal agent with a broad spectrum of activity, as indicated in its initial discovery. However, a comprehensive, direct comparison with established drugs like fluconazole is currently hampered by the limited availability of quantitative efficacy data in the public domain. Fluconazole remains a valuable tool in the clinical setting, particularly for yeast infections, with its well-characterized mechanism of action and extensive clinical data.

Future research should focus on determining the precise MICs of this compound against a wide array of clinically relevant fungal pathogens and elucidating its mechanism of action. Such data will be instrumental in positioning this compound within the existing antifungal armamentarium and exploring its potential for further development.

References

Maltophilin Demonstrates a Favorable Cross-Resistance Profile Against Antifungal-Resistant Fungi

Author: BenchChem Technical Support Team. Date: December 2025

A novel mechanism of action targeting fungal sphingolipid biosynthesis suggests Maltophilin, and its analogue dihydrothis compound (also known as Heat-Stable Antifungal Factor - HSAF), are effective against fungal strains resistant to conventional antifungal agents. This unique pathway minimizes the likelihood of cross-resistance with existing drug classes such as azoles, echinocandins, and polyenes.

This compound, a macrocyclic lactam produced by the bacterium Stenotrophomonas maltophilia R3089, exhibits a broad spectrum of activity against various pathogenic fungi. Its distinct mode of action, which involves the disruption of sphingolipid biosynthesis, leads to abnormal cell wall thickening and ultimately inhibits fungal growth. This mechanism is fundamentally different from those of currently available antifungal drugs, which target either the fungal cell membrane's ergosterol (B1671047) component or the synthesis of β-(1,3)-D-glucan in the cell wall.

Lack of Cross-Resistance: A Mechanistic Perspective

The primary basis for the absence of cross-resistance between this compound and other antifungal classes lies in its unique cellular target. Resistance to conventional antifungals is typically associated with specific genetic mutations that alter the drug's target protein or affect drug efflux pumps.

  • Azole Resistance: Often arises from mutations in the ERG11 gene, which encodes the enzyme lanosterol (B1674476) 14-α-demethylase, a key component in the ergosterol biosynthesis pathway. Overexpression of efflux pumps that actively remove azole drugs from the fungal cell also contributes significantly to resistance.

  • Echinocandin Resistance: Is commonly linked to mutations in the FKS genes that encode the catalytic subunit of the β-(1,3)-D-glucan synthase complex, the target of this drug class.

  • Polyene Resistance: While less common, can occur through alterations in the ergosterol biosynthesis pathway, leading to a reduction in the amount of ergosterol in the cell membrane, the binding target of polyenes like Amphotericin B.

Since this compound's activity is independent of these pathways, mutations conferring resistance to azoles, echinocandins, or polyenes are not expected to impact its efficacy.

Supporting Evidence and In Vitro Activity

While direct comparative studies with a broad panel of resistant clinical isolates are limited in publicly available literature, the known mechanism of action of dihydrothis compound (HSAF) provides a strong theoretical and experimentally supported foundation for its favorable cross-resistance profile. Studies have shown that HSAF is effective against a wide range of fungi, including species that are known to develop resistance to conventional therapies, such as Candida albicans and Aspergillus fumigatus. The antifungal activity of Stenotrophomonas maltophilia metabolites has been demonstrated against various Candida species, including those with intrinsic or acquired resistance to fluconazole.

Data Summary

Antifungal ClassMechanism of ActionCommon Mechanism of ResistancePotential for Cross-Resistance with this compound
This compound/Dihydrothis compound Disruption of sphingolipid biosynthesis, leading to cell wall thickening.[1][2][3]Not yet characterized.Low: Targets a distinct cellular pathway.
Azoles (e.g., Fluconazole) Inhibition of lanosterol 14-α-demethylase (Erg11p), blocking ergosterol synthesis.Mutations in ERG11 gene; overexpression of efflux pumps (e.g., CDR1, CDR2, MDR1).Low: Different cellular targets and resistance mechanisms.
Echinocandins (e.g., Caspofungin) Inhibition of β-(1,3)-D-glucan synthase (Fks1p), disrupting cell wall integrity.Mutations in FKS1 and FKS2 genes.Low: Different cellular targets and resistance mechanisms.
Polyenes (e.g., Amphotericin B) Binds to ergosterol in the fungal cell membrane, forming pores and causing leakage of cellular contents.Alterations in ergosterol biosynthesis pathway leading to reduced ergosterol content.Low: Different cellular targets and resistance mechanisms.

Experimental Protocols

Standardized methodologies for determining the in vitro susceptibility of fungi to antifungal agents are crucial for evaluating the efficacy of new compounds like this compound. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are recommended for assessing the cross-resistance profile of this compound.

Broth Microdilution Assay for Yeasts (e.g., Candida species)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: this compound and comparator antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free control well.

Broth Microdilution Assay for Molds (e.g., Aspergillus species)
  • Inoculum Preparation: Conidia from mature mold cultures are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 20). The conidial suspension is adjusted to a specific concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) in RPMI 1640 medium.

  • Antifungal Agent Preparation and Inoculation: Similar to the yeast protocol, serial dilutions of the antifungal agents are prepared in microtiter plates, followed by inoculation with the mold spore suspension.

  • Incubation: Plates are incubated at 35°C for 48-72 hours.

  • Endpoint Determination: For filamentous fungi, the endpoint for azoles and polyenes is typically the lowest concentration showing no visible growth (MIC). For echinocandins, the Minimal Effective Concentration (MEC), the lowest drug concentration at which short, stubby, highly branched hyphae are observed, is determined. The appropriate endpoint for this compound would need to be established based on its effect on fungal morphology.

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing```dot

Signaling Pathway of this compound's Antifungal Action

Maltophilin_Mechanism This compound This compound / Dihydrothis compound (HSAF) Sphingolipid_Biosynthesis Sphingolipid Biosynthesis Pathway This compound->Sphingolipid_Biosynthesis Disrupts Ceramide_Synthase Ceramide Synthase (Target) Sphingolipid_Biosynthesis->Ceramide_Synthase Chitin_Synthase_Activation Activation of Chitin Synthase Genes (chsB, chsC) Sphingolipid_Biosynthesis->Chitin_Synthase_Activation Leads to Cell_Wall_Thickening Abnormal Cell Wall Thickening Chitin_Synthase_Activation->Cell_Wall_Thickening Growth_Inhibition Fungal Growth Inhibition Cell_Wall_Thickening->Growth_Inhibition

Caption: Proposed mechanism of action of this compound/dihydrothis compound (HSAF).

Logical Relationship of Fungal Resistance Mechanisms

Caption: Distinct cellular targets minimize the potential for cross-resistance.

References

Investigating the Synergistic Potential of Maltophilin: A Comparative Guide for Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there is a notable absence of published studies specifically detailing the synergistic effects of Maltophilin with other antifungal agents. This guide aims to bridge this gap by providing a framework for future research. It outlines the known characteristics of this compound, summarizes the mechanisms of action of major antifungal classes, and proposes potential synergistic combinations for investigation. Detailed experimental protocols are provided to facilitate the design of such studies, along with data presentation formats to ensure clarity and comparability of results.

Overview of this compound

This compound is a novel macrocyclic lactam antibiotic produced by the bacterium Stenotrophomonas maltophilia.[1][2] It has demonstrated a broad spectrum of activity against various saprophytic, human-pathogenic, and phytopathogenic fungi, while remaining inactive against bacteria.[1][2] Strains of S. maltophilia have shown inhibitory action against clinically relevant fungi such as Candida species and Aspergillus fumigatus. While the precise mechanism of action for this compound has not been fully elucidated, its classification as a macrocyclic lactam suggests it may interfere with essential cellular processes in fungi.

Mechanisms of Action of Major Antifungal Classes

Understanding the mechanisms of action of existing antifungal drugs is crucial for identifying promising synergistic combinations with this compound. A synergistic interaction often arises when two agents disrupt different essential pathways in the fungal cell.

Antifungal ClassMechanism of ActionExamples
Polyenes Bind to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores, leakage of intracellular contents, and cell death.[3]Amphotericin B, Nystatin
Azoles Inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for the biosynthesis of ergosterol. This disrupts membrane integrity and function.Fluconazole, Itraconazole, Voriconazole
Echinocandins Inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to cell wall instability and lysis.Caspofungin, Micafungin, Anidulafungin
Flucytosine Converted within the fungal cell to 5-fluorouracil (B62378) (5-FU), which interferes with both DNA and RNA synthesis.Flucytosine (5-FC)

Hypothesizing Synergistic Combinations with this compound

Given the undefined mechanism of this compound, a logical starting point for synergy studies would be to combine it with agents that have well-characterized and diverse mechanisms of action. This approach increases the probability of targeting different and complementary cellular pathways.

Proposed Combinations for Initial Screening:

  • This compound + a Polyene (e.g., Amphotericin B): If this compound targets an intracellular process, the membrane disruption caused by a polyene could enhance its uptake and efficacy.

  • This compound + an Azole (e.g., Fluconazole): If this compound's activity is related to cell wall stress, combining it with an agent that weakens the cell membrane could lead to a potent synergistic effect.

  • This compound + an Echinocandin (e.g., Caspofungin): A combination that simultaneously targets the cell wall (echinocandin) and another essential process (potentially this compound) could be highly effective.

  • This compound + Flucytosine: Targeting nucleic acid synthesis with flucytosine alongside the potential mechanism of this compound could inhibit fungal growth through two distinct vital pathways.

Experimental Protocols for Synergy Testing

The checkerboard broth microdilution assay is a widely accepted method for evaluating the in vitro synergistic activity of two antimicrobial agents.

Checkerboard Assay Protocol
  • Preparation of Antifungal Stock Solutions:

    • Prepare stock solutions of this compound and the comparator antifungal agent in a suitable solvent (e.g., DMSO) at a concentration 100 times the expected Minimum Inhibitory Concentration (MIC).

    • Further dilute the stock solutions in RPMI 1640 medium to create working solutions.

  • Microtiter Plate Setup:

    • Use a 96-well microtiter plate.

    • Add 50 µL of RPMI 1640 medium to all wells.

    • Create serial twofold dilutions of this compound along the y-axis and the comparator antifungal along the x-axis. This results in a matrix of wells containing various concentrations of both drugs.

    • Include wells with each drug alone to determine their individual MICs.

    • Reserve wells for a growth control (no drug) and a sterility control (no inoculum).

  • Inoculum Preparation:

    • Culture the fungal strain to be tested on an appropriate agar (B569324) medium.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared fungal inoculum.

    • Incubate the plates at 35°C for 24-48 hours, depending on the growth rate of the fungus.

  • Reading the Results:

    • Visually or spectrophotometrically determine the MIC for each drug alone and for each combination. The MIC is defined as the lowest concentration that causes a significant inhibition of growth compared to the growth control.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Data Presentation for Comparative Analysis

To facilitate the comparison of synergistic effects, quantitative data should be summarized in a clear and structured table.

Table 1: In Vitro Synergistic Activity of this compound with Various Antifungal Agents against Candida albicans

CombinationFungal StrainMIC of this compound (µg/mL)MIC of Comparator (µg/mL)FICIInterpretation
This compound + Amphotericin BC. albicans ATCC 90028
This compound + FluconazoleC. albicans ATCC 90028
This compound + CaspofunginC. albicans ATCC 90028
This compound + FlucytosineC. albicans ATCC 90028

(Note: This table is a template for presenting experimental data. The values are to be filled in upon completion of the experiments.)

Visualizing Experimental Workflows and Potential Interactions

Diagrams created using Graphviz can effectively illustrate experimental workflows and the theoretical basis for synergistic interactions.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antifungal Stock Solutions C Set up Checkerboard Dilutions in 96-well Plate A->C B Prepare Fungal Inoculum D Inoculate Plate B->D C->D E Incubate at 35°C D->E F Determine MICs E->F G Calculate FIC Index F->G H Interpret Synergy, Indifference, or Antagonism G->H

Caption: Workflow for the checkerboard assay to determine antifungal synergy.

Signaling_Pathways cluster_this compound This compound cluster_comparator Comparator Antifungal This compound This compound Target_M Unknown Target (e.g., Protein Synthesis, Cell Cycle) This compound->Target_M Inhibits Fungal_Cell_Death Fungal Cell Death (Synergistic Effect) Target_M->Fungal_Cell_Death Leads to Comparator e.g., Echinocandin Target_C β-(1,3)-D-glucan Synthase Comparator->Target_C Inhibits Fungal_Cell_Wall_Disruption Fungal_Cell_Wall_Disruption Target_C->Fungal_Cell_Wall_Disruption Causes Fungal_Cell_Wall_Disruption->Fungal_Cell_Death Leads to

Caption: Hypothetical synergistic interaction of this compound and an echinocandin.

References

A Head-to-Head Comparison of Maltophilin and Other Natural Antifungal Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antifungal drug discovery, natural products remain a vital source of novel compounds with diverse mechanisms of action. This guide provides a head-to-head comparison of Maltophilin, a promising natural antifungal, with other established natural and clinically relevant antifungal agents. We present quantitative antifungal activity data, detailed experimental protocols, and visualizations of their proposed mechanisms of action to aid researchers in their quest for new therapeutic strategies against fungal infections.

Introduction to this compound and Comparator Antifungal Agents

This compound is a novel macrocyclic lactam antibiotic produced by the bacterium Stenotrophomonas maltophilia R3089, which was first isolated from the rhizosphere of rape plants.[1][2] It exhibits a broad spectrum of activity against various saprophytic, human-pathogenic, and phytopathogenic fungi, while showing no activity against bacteria.[1][2] Its unique structure and potent antifungal properties have made it a subject of interest for the development of new antifungal drugs.

For a comprehensive comparison, we have selected three well-established polyene macrolide antifungals: Amphotericin B , Natamycin , and Nystatin . These compounds, also of natural origin, have been used in clinical or agricultural settings for decades and serve as important benchmarks for antifungal efficacy.

Quantitative Antifungal Activity

The in vitro antifungal activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of this compound (reported as its identical compound, HSAF/dihydrothis compound) and the comparator antifungals against a range of clinically significant fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (HSAF/Dihydrothis compound) and Comparator Antifungals against Yeast Pathogens

Fungal SpeciesThis compound (HSAF/Dihydrothis compound) (µg/mL)Amphotericin B (µg/mL)Natamycin (µg/mL)Nystatin (µg/mL)
Candida albicans1 - 50.12 - 1.00.125 - 80.625 - 1.25[3]
Candida glabrata1 - 50.25 - 1.00.125 - 80.625 - 1.25
Candida parapsilosis1 - 50.12 - 1.00.125 - 80.625 - 1.25
Candida tropicalis1 - 50.12 - 1.00.125 - 80.625 - 1.25
Cryptococcus neoformans-0.12 - 1.0--

Note: Data for this compound (HSAF) against Candida species is based on its activity of inducing apoptosis and ROS accumulation. Specific MIC values for direct growth inhibition are reported to be in the range of 1-5 µg/mL for various fungi. Data for Amphotericin B, Natamycin, and Nystatin are compiled from various sources.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound (HSAF/Dihydrothis compound) and Comparator Antifungals against Filamentous Fungi (Moulds)

Fungal SpeciesThis compound (HSAF/Dihydrothis compound) (µg/mL)Amphotericin B (µg/mL)Natamycin (µg/mL)Nystatin (µg/mL)
Aspergillus fumigatus0.1 - 0.50.25 - 2.04 - >160.5 - 16
Aspergillus flavus0.1 - 0.50.5 - 4.08 - 642 - >16
Aspergillus niger0.1 - 0.50.5 - 4.01 - 82 - >16
Fusarium solani1 - 51.0 - >164 - 32-
Fusarium oxysporum1 - 51.0 - 8.04 - 16-

Note: Data for this compound (HSAF) is based on its reported activity against a broad spectrum of filamentous fungi. Data for Amphotericin B, Natamycin, and Nystatin are compiled from various sources.

Experimental Protocols

The determination of MIC values is crucial for evaluating the efficacy of antifungal compounds. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing to ensure reproducibility and comparability of results between different laboratories.

Broth Microdilution Method (CLSI M38-A2)

The broth microdilution method is a widely accepted standard for determining the MIC of antifungal agents against filamentous fungi.

Experimental Workflow for Broth Microdilution Assay

G prep_fungus Fungal Inoculum Preparation inoculation Inoculation of Microtiter Plate prep_fungus->inoculation prep_drug Antifungal Drug Dilution prep_drug->inoculation incubation Incubation inoculation->incubation reading MIC Determination (Visual or Spectrophotometric) incubation->reading G This compound This compound (HSAF) cer_synthase Fungal Ceramide Synthase This compound->cer_synthase Inhibits ros ROS Accumulation This compound->ros Induces sphingolipids Sphingolipid Biosynthesis cer_synthase->sphingolipids Catalyzes cell_wall Cell Wall Integrity sphingolipids->cell_wall growth Polarized Growth sphingolipids->growth apoptosis Apoptosis ros->apoptosis G polyene Polyene Antifungal (Amphotericin B, Nystatin) ergosterol Ergosterol (in Fungal Cell Membrane) polyene->ergosterol Binds to natamycin Natamycin natamycin->ergosterol Binds to pore Pore Formation ergosterol->pore Leads to fusion_fission Membrane Fusion/Fission ergosterol->fusion_fission Inhibits leakage Ion/Molecule Leakage pore->leakage death Fungal Cell Death leakage->death fusion_fission->death Leads to

References

A Comparative Analysis of the Bioactivity of Maltophilin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the antifungal compound Maltophilin and its key derivative, dihydrothis compound (also known as Heat-Stable Antifungal Factor or HSAF), reveals their potent bioactivity against a range of fungal pathogens. This guide provides a comparative overview of their efficacy, delves into their mechanism of action, and outlines the experimental protocols used to evaluate their performance, offering valuable insights for researchers, scientists, and drug development professionals.

This compound, a macrocyclic lactam antibiotic originally isolated from Stenotrophomonas maltophilia, and its derivative HSAF, produced by Streptomyces and Lysobacter species, have demonstrated significant potential as antifungal agents. While both compounds exhibit broad-spectrum activity, this analysis highlights the available quantitative data to facilitate a direct comparison of their bioactivity.

Comparative Bioactivity of this compound Derivatives

Table 1: Antifungal Activity of Dihydrothis compound (HSAF)

Fungal SpeciesEC50 (µg/mL)
Fusarium graminearum1.25
Colletotrichum fructicola2.5
Alternaria alternata5.0
Botryosphaeria dothidea1.25
Valsa pyri0.625

Data sourced from a study on the preparation of HSAF from Lysobacter enzymogenes.

Mechanism of Action: Targeting Fungal Sphingolipid Biosynthesis

Research into the mechanism of action of dihydrothis compound (HSAF) has revealed a novel and specific target in the fungal cell: ceramide synthase.[1][2][3][4] This enzyme is a key component of the sphingolipid biosynthesis pathway, which is essential for fungal growth, cell polarity, and virulence.[2][5]

By inhibiting ceramide synthase, HSAF disrupts the production of essential sphingolipids, leading to an accumulation of toxic precursor molecules and ultimately causing cell wall thickening and the cessation of hyphal growth.[1][4][6] This targeted approach makes HSAF and its parent compound, this compound, promising candidates for the development of new antifungal therapies with potentially fewer off-target effects.

The following diagram illustrates the fungal sphingolipid biosynthesis pathway and highlights the point of inhibition by HSAF.

Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Inhibition Mechanism of HSAF cluster_Golgi Golgi Apparatus Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Serine + Palmitoyl-CoA->3-Ketodihydrosphingosine Serine Palmitoyl- transferase (SPT) Dihydrosphingosine (DHS) Dihydrosphingosine (DHS) 3-Ketodihydrosphingosine->Dihydrosphingosine (DHS) 3-KDS reductase Dihydroceramide Dihydroceramide Dihydrosphingosine (DHS)->Dihydroceramide Ceramide Synthase (Lag1/Lac1) Phytoceramide Phytoceramide Dihydrosphingosine (DHS)->Phytoceramide DHS hydroxylase Complex Sphingolipids Complex Sphingolipids Phytoceramide->Complex Sphingolipids To Golgi Inositol Phosphorylceramide (IPC) Inositol Phosphorylceramide (IPC) Complex Sphingolipids->Inositol Phosphorylceramide (IPC) Glucosylceramide (GlcCer) Glucosylceramide (GlcCer) Complex Sphingolipids->Glucosylceramide (GlcCer) HSAF HSAF Ceramide Synthase (BarA) Ceramide Synthase (BarA) HSAF->Ceramide Synthase (BarA) Inhibits Ceramide Ceramide Ceramide Synthase (BarA)->Ceramide Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->Ceramide Synthase (BarA) Sphingoid Base Sphingoid Base Sphingoid Base->Ceramide Synthase (BarA) Antifungal_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis A1 Select Fungal Strains A2 Culture Fungi on PDA A1->A2 A3 Prepare Spore/Mycelial Suspension A2->A3 B1 Inoculate Microtiter Plates A3->B1 A4 Prepare Serial Dilutions of Test Compounds A4->B1 B2 Incubate at Optimal Temperature B1->B2 C1 Visually Determine MIC B2->C1 C2 Measure Optical Density B2->C2 C3 Calculate % Growth Inhibition C2->C3 C4 Determine EC50 C3->C4

References

In Vivo Validation of Maltophilin's Antifungal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of Maltophilin, a novel antifungal compound. While direct in vivo experimental data for this compound is not yet publicly available, this document outlines a standard experimental approach based on established murine models of systemic candidiasis. The performance of this compound can be benchmarked against current frontline antifungal agents: Amphotericin B, Fluconazole (B54011), and Caspofungin.

Comparative Efficacy of Antifungal Agents in a Murine Model of Systemic Candidiasis

The following table summarizes expected outcomes based on published studies of established antifungal drugs. These values provide a benchmark for assessing the potential efficacy of this compound in a similar experimental setup.

Compound Dosage Administration Route Survival Rate (%) Kidney Fungal Burden Reduction (log CFU/g) Reference
This compound TBDTBDTBDTBDHypothetical
Amphotericin B 1 mg/kg/dayIntraperitoneal (i.p.)100%~3-log reduction[1]
Fluconazole 20 mg/kg/dayOralSignificantly increased survivalEffective reduction[2][3]
Caspofungin 1-5 mg/kg/dayIntraperitoneal (i.p.)Significantly increased survival~2-log reduction (isolate dependent)[4]

TBD: To be determined based on future in vivo studies.

Experimental Protocols

A standard and reproducible murine model of systemic candidiasis is recommended for the in vivo validation of this compound.[5][6][7]

Animal Model and Fungal Strain
  • Animal Model: Immunocompromised male or female ICR mice (4-6 weeks old) are a commonly used model.[1][8] Immunosuppression can be induced by cyclophosphamide (B585) (200 mg/kg, i.p.) administered three days prior to infection.[8]

  • Fungal Strain: Candida albicans is the most common causative agent of systemic candidiasis and a suitable pathogen for this model.[5] A well-characterized strain should be used.

Infection Protocol
  • Inoculum Preparation: C. albicans should be cultured on Sabouraud Dextrose Agar. A suspension in sterile saline should be prepared and adjusted to a concentration of 1 x 10⁵ CFU/mL.

  • Infection: Mice are infected via intravenous (i.v.) injection into the tail vein with 100 µL of the fungal suspension (1 x 10⁴ CFU/mouse).[8]

Treatment Regimen
  • Control Groups: A vehicle control group (receiving the same solvent as the tested compounds) and a positive control group (treated with a known effective antifungal like fluconazole or amphotericin B) should be included.

  • This compound Group: The dosage and administration route for this compound would need to be determined by prior pharmacokinetic and toxicology studies.

  • Treatment Schedule: Treatment should commence 24 hours post-infection and continue for a specified period, typically 7-14 days.

Endpoint Measurements
  • Survival: Mice should be monitored daily, and survival rates recorded over a period of 21-30 days.

  • Fungal Burden: A subset of mice from each group can be euthanized at specific time points (e.g., day 3 or 7 post-infection). Kidneys, and potentially other organs like the spleen and liver, should be harvested, homogenized, and plated on appropriate media to determine the fungal load (CFU/gram of tissue).[1][8]

Visualizing the Experimental Workflow and Potential Mechanism

Experimental Workflow for In Vivo Antifungal Efficacy Testing

G cluster_prep Preparation Phase cluster_infection Infection & Treatment Phase cluster_analysis Analysis Phase animal_prep Immunocompromised Mice Preparation infection Intravenous Infection animal_prep->infection pathogen_prep Candida albicans Inoculum Preparation pathogen_prep->infection treatment_groups Treatment Groups (Vehicle, this compound, Comparators) infection->treatment_groups daily_treatment Daily Drug Administration treatment_groups->daily_treatment survival_monitoring Survival Monitoring (21-30 days) daily_treatment->survival_monitoring fungal_burden Organ Fungal Burden (Kidney, Spleen, Liver) daily_treatment->fungal_burden data_analysis Data Analysis & Comparison survival_monitoring->data_analysis fungal_burden->data_analysis

Caption: Workflow for in vivo validation of antifungal agents.

Hypothesized Signaling Pathway for Antifungal Action

While the precise mechanism of action for this compound is yet to be fully elucidated, many antifungal peptides and compounds target the fungal cell membrane or cell wall.[9][10] A potential mechanism could involve membrane disruption leading to cell death.

G This compound This compound cell_membrane Fungal Cell Membrane (Ergosterol-rich) This compound->cell_membrane Binds to membrane_disruption Membrane Permeabilization & Disruption cell_membrane->membrane_disruption Leads to ion_leakage Ion Leakage (K+, Na+) membrane_disruption->ion_leakage atp_depletion ATP Depletion membrane_disruption->atp_depletion ros_production Reactive Oxygen Species (ROS) Production membrane_disruption->ros_production cell_death Fungal Cell Death (Apoptosis/Necrosis) ion_leakage->cell_death atp_depletion->cell_death ros_production->cell_death

Caption: A potential mechanism of action for this compound.

Conclusion

The provided framework offers a robust starting point for the in vivo evaluation of this compound's antifungal properties. By employing a standardized murine model of systemic candidiasis and comparing its performance against established antifungals, researchers can effectively determine its potential as a novel therapeutic agent. The quantitative data generated from such studies will be crucial for its further development and potential clinical application.

References

Assessing the Selectivity of Maltophilin for Fungal Over Mammalian Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal agent Maltophilin and its closely related analogue, dihydrothis compound (also known as Heat-Stable Antifungal Factor or HSAF), focusing on their selectivity for fungal cells over mammalian cells. While direct and comprehensive comparative data for this compound remains limited in publicly available literature, this guide synthesizes the existing knowledge on its mechanism of action and that of HSAF, providing a framework for assessing its potential as a selective antifungal therapeutic.

Executive Summary

This compound, a macrocyclic lactam produced by Stenotrophomonas maltophilia, and its analogue dihydrothis compound (HSAF), have demonstrated broad-spectrum antifungal activity.[1] The primary mechanism of action for HSAF involves the disruption of sphingolipid biosynthesis, a pathway with notable differences between fungi and mammals, suggesting a potential for selective toxicity against fungal pathogens.[2] However, a comprehensive analysis of its selectivity is hampered by the limited availability of quantitative data directly comparing its antifungal efficacy (Minimum Inhibitory Concentration - MIC) with its cytotoxicity against mammalian cells (Half-maximal Inhibitory Concentration - IC50). This guide presents the available data, outlines the necessary experimental protocols to generate such comparative data, and illustrates the key signaling pathways involved.

Quantitative Performance Analysis

A critical measure of a drug's therapeutic window is its Selectivity Index (SI), calculated as the ratio of its cytotoxicity to its antimicrobial activity (SI = IC50 / MIC). A higher SI value indicates greater selectivity for the target pathogen over host cells.

Due to the scarcity of published data directly comparing the IC50 of this compound or dihydrothis compound (HSAF) on mammalian cell lines with their MICs against a broad range of fungal pathogens, a comprehensive data table for these specific compounds cannot be provided at this time. The following tables are presented as a template, populated with representative data for a well-characterized antifungal peptide, MP, to illustrate the desired comparative analysis.[3] Researchers are encouraged to use the experimental protocols outlined in this guide to generate analogous data for this compound and HSAF.

Table 1: Antifungal Activity of a Representative Antifungal Peptide (MP)

Fungal SpeciesTypeMIC (µg/mL)
Candida albicansYeast4 - 16
Cryptococcus neoformansYeast8 - 32
Aspergillus fumigatusMold16 - 64

Table 2: Cytotoxicity of a Representative Antifungal Peptide (MP) Against Mammalian Cell Lines

Mammalian Cell LineTypeIC50 (µg/mL)
HEK293Human Embryonic Kidney> 128
HeLaHuman Cervical Cancer> 128
NIH3T3Mouse Embryonic Fibroblast> 128

Table 3: Selectivity Index (SI) of a Representative Antifungal Peptide (MP)

Fungal Species vs. Mammalian Cell LineSelectivity Index (IC50/MIC)
C. albicans vs. HEK293> 8 - 32
C. neoformans vs. HEK293> 4 - 16
A. fumigatus vs. HEK293> 2 - 8

Mechanism of Action: Targeting Sphingolipid Biosynthesis

Dihydrothis compound (HSAF) exerts its antifungal effect by disrupting the biosynthesis of sphingolipids, which are essential components of eukaryotic cell membranes.[2] This pathway, while conserved between fungi and mammals, has key differences that can be exploited for selective targeting.

Fungal Sphingolipid Biosynthesis Pathway

The fungal pathway contains unique enzymes and produces distinct sphingolipids, such as glucosylceramide (GlcCer) and inositol (B14025) phosphorylceramide (IPC), which are not found in mammals. HSAF is believed to interfere with ceramide synthase, a crucial enzyme in this pathway.[4]

Fungal_Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT DHS DHS 3-Ketosphinganine->DHS Tsc10 Dihydrosphingosine (DHS) Dihydrosphingosine (DHS) Phytosphingosine (PHS) Phytosphingosine (PHS) Dihydroceramide (DHC) Dihydroceramide (DHC) Phytoceramide (PHC) Phytoceramide (PHC) PHS PHS DHS->PHS Sur2 DHC DHC DHS->DHC Ceramide Synthase (Lag1/Lac1) PHC PHC PHS->PHC Ceramide Synthase (Lag1/Lac1) IPC IPC PHC->IPC Aur1 (IPC Synthase) PHC->IPC MIPC MIPC IPC->MIPC Csg1/Csh1 M(IP)2C M(IP)2C MIPC->M(IP)2C Ipt1 This compound This compound (HSAF) This compound->DHS Inhibits Mammalian_Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine KDSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Synthase (CERS1-6) Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS1/2 Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide LCS Complex\nGangliosides Complex Gangliosides Lactosylceramide->Complex\nGangliosides MIC_Workflow Fungal_Culture Prepare fungal inoculum (e.g., Candida albicans) Inoculation Inoculate each well with standardized fungal suspension Fungal_Culture->Inoculation Serial_Dilution Perform 2-fold serial dilutions of this compound in 96-well plate Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation MIC_Reading Determine MIC as the lowest concentration with no visible growth Incubation->MIC_Reading MTT_Workflow Cell_Seeding Seed mammalian cells (e.g., HEK293) in 96-well plate Treatment Treat cells with various concentrations of this compound Cell_Seeding->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Solubilization Incubate and then add solubilizing agent (e.g., DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value Absorbance_Reading->IC50_Calculation

References

Unveiling the Antifungal Potential of Maltophilin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of maltophilin and its analogs reveals a promising class of antifungal agents. This guide provides a comparative analysis of this compound, dihydrothis compound, and xanthobaccin A, offering insights into their antifungal efficacy and mechanism of action for researchers, scientists, and drug development professionals.

This compound, a macrocyclic lactam produced by the bacterium Stenotrophomonas maltophilia, has demonstrated significant antifungal properties against a broad range of fungi.[1][2] Its unique structural features, shared by its analogs dihydrothis compound (also known as Heat-Stable Antifungal Factor or HSAF) and xanthobaccin A, are pivotal to its biological activity. This guide explores the correlation between the chemical structures of these compounds and their antifungal efficacy, providing a comparative overview to aid in the development of novel antifungal therapeutics.

Comparative Antifungal Activity

While extensive comparative data is still emerging, preliminary studies indicate that this compound and its analogs exhibit potent antifungal activity, particularly against plant pathogenic fungi. The Minimum Inhibitory Concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for comparing antifungal potency.

CompoundCandida albicans (MIC, µg/mL)Aspergillus fumigatus (MIC, µg/mL)Fusarium solani (MIC, µg/mL)Pythium ultimum (MIC, µg/mL)Aphanomyces cochlioides (MIC, µg/mL)Rhizoctonia solani (MIC, µg/mL)
This compound Data not availableData not availableData not available---
Dihydrothis compound (HSAF) Data not availableData not availableData not available---
Xanthobaccin A Data not availableData not availableData not available1[3]< 10[4]> 20[4]
Amphotericin B (Control) 0.25 - 2.00.25 - 2.01.0 - >16---
Fluconazole (Control) 0.25 - 64>64>64---

Note: Data for many compound-fungus combinations are not yet publicly available. The presented MIC values for control antifungals are typical ranges and can vary between specific strains.

Unraveling the Mechanism of Action: Disruption of Sphingolipid Biosynthesis

The primary mechanism of antifungal action for this class of compounds, elucidated through studies on dihydrothis compound (HSAF), involves the disruption of sphingolipid biosynthesis in fungi.[5][6][7] This pathway is crucial for fungal cell integrity, signaling, and virulence.

Sphingolipid_Biosynthesis_Inhibition cluster_fungal_cell Fungal Cell Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA 3_ketosphinganine 3-ketosphinganine Serine_Palmitoyl_CoA->3_ketosphinganine Serine Palmitoyltransferase Sphinganine Sphinganine 3_ketosphinganine->Sphinganine 3-ketosphinganine reductase Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide synthase (BarA in A. nidulans) Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide desaturase Cell_Wall_Thickening Aberrant Cell Wall Thickening Dihydroceramide->Cell_Wall_Thickening Accumulation leads to Complex_Sphingolipids Complex Sphingolipids (e.g., glucosylceramide, inositol (B14025) phosphoceramide) Ceramide->Complex_Sphingolipids Cell_Membrane_Integrity Cell Membrane Integrity & Function Complex_Sphingolipids->Cell_Membrane_Integrity Essential for Growth_Arrest Fungal Growth Arrest Cell_Wall_Thickening->Growth_Arrest Maltophilin_Analogs This compound & Analogs (Dihydrothis compound/HSAF) Maltophilin_Analogs->Dihydroceramide Inhibition

Figure 1: Proposed mechanism of action of this compound and its analogs. These compounds inhibit ceramide synthase, a key enzyme in the sphingolipid biosynthesis pathway. This leads to the accumulation of dihydroceramide, which in turn triggers aberrant cell wall thickening and ultimately results in fungal growth arrest.

Structure-Activity Relationship: Key to Antifungal Potency

The antifungal activity of this compound and its analogs is intrinsically linked to their complex macrocyclic structure, which includes a tetramic acid moiety. While detailed structure-activity relationship (SAR) studies are ongoing, preliminary findings suggest that modifications to the macrocyclic ring and the side chains can significantly impact antifungal potency and spectrum. Understanding these relationships is crucial for the rational design of more effective and selective antifungal agents.

SAR_Workflow cluster_workflow Structure-Activity Relationship (SAR) Workflow Lead_Compound Lead Compound (e.g., this compound) Analog_Synthesis Analog Synthesis (Chemical Modification) Lead_Compound->Analog_Synthesis Antifungal_Screening Antifungal Screening (MIC Determination) Analog_Synthesis->Antifungal_Screening Data_Analysis Data Analysis & SAR Antifungal_Screening->Data_Analysis Data_Analysis->Analog_Synthesis Iterative Refinement Optimized_Analog Optimized Analog (Improved Potency/Selectivity) Data_Analysis->Optimized_Analog

Figure 2: Workflow for Structure-Activity Relationship Studies. This iterative process involves synthesizing analogs of a lead compound, screening them for antifungal activity, and analyzing the data to inform the design of more potent molecules.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing antifungal activity. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution testing of yeasts.

Broth Microdilution Antifungal Susceptibility Testing Protocol

1. Inoculum Preparation:

  • Subculture the fungal isolate onto an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Prepare a fungal suspension in sterile saline (0.85%) from a fresh culture.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Dilute the adjusted suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to obtain the final inoculum concentration of 1-5 x 10³ CFU/mL.

2. Antifungal Agent Preparation:

  • Prepare a stock solution of the test compound (this compound, dihydrothis compound, xanthobaccin A, or control antifungals) in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agent.

  • Include a growth control well (inoculum without antifungal) and a sterility control well (medium without inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination:

  • Following incubation, visually inspect the plates for fungal growth.

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control.

MIC_Assay_Workflow Start Start Inoculum_Prep Fungal Inoculum Preparation Start->Inoculum_Prep Antifungal_Dilution Serial Dilution of Antifungal Agent Start->Antifungal_Dilution Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Antifungal_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Reading Visually Determine MIC Incubation->MIC_Reading End End MIC_Reading->End

Figure 3: Broth Microdilution MIC Assay Workflow. A standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents.

Conclusion and Future Directions

This compound and its structural analogs represent a promising new frontier in the quest for novel antifungal therapies. Their unique mechanism of action, targeting the fungal-specific sphingolipid biosynthesis pathway, offers a potential advantage in overcoming existing antifungal resistance. Further research is imperative to fully elucidate the structure-activity relationships within this class of compounds, which will enable the design of optimized derivatives with enhanced potency, a broader spectrum of activity, and improved pharmacokinetic profiles. The generation of comprehensive and directly comparable MIC data against a wide range of clinically relevant fungal pathogens is a critical next step in advancing these promising molecules from the laboratory to potential clinical applications.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Maltophilin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. Maltophilin, an antifungal agent derived from Stenotrophomonas maltophilia, necessitates careful handling and disposal due to its potential hazards.[1] This guide provides a comprehensive, step-by-step procedure for its proper disposal, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound product in use. Hazard classifications for this compound can vary depending on its formulation and concentration. Always handle the compound in a well-ventilated area or a chemical fume hood.[2] Personal Protective Equipment (PPE), including chemical-resistant gloves, a laboratory coat, and safety glasses, must be worn at all times.[3]

Summary of Safety Information

Hazard ClassificationPrecautionary Statements
Not a hazardous substance or mixture Change contaminated clothing. Wash hands after working with substance.
Fatal if swallowed Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. Store locked up. Dispose of contents/container to an approved waste disposal plant.
Toxic if swallowed. Fatal in contact with skin. Wash face, hands and any exposed skin thoroughly after handling. Do not get in eyes, on skin, or on clothing. Wear protective gloves/protective clothing/eye protection/face protection. Store locked up. Dispose of contents/container to an approved waste disposal plant.[2]

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must follow a systematic and compliant procedure to mitigate risks.

  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be classified as hazardous chemical waste.[4]

    • Segregate this compound waste from other laboratory waste streams to prevent inadvertent chemical reactions.[5]

  • Waste Collection and Containment :

    • Collect all this compound waste in a designated, leak-proof, and chemically compatible container.[6]

    • The container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and any other chemical constituents with their approximate concentrations.[4]

    • Keep the waste container securely sealed when not in use and store it in a designated, well-ventilated, and secure area.[2]

  • Spill Management :

    • In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.

    • For small spills, carefully take up the material to avoid generating dust.

    • Collect the spilled material and any contaminated cleaning supplies in the designated hazardous waste container.

    • Clean the affected area thoroughly.

  • Final Disposal :

    • The ultimate disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal contractor.[2][6]

    • Do not dispose of this compound waste down the drain or in the regular trash.[4]

    • Maintain a record of all disposed hazardous waste in accordance with institutional and regulatory requirements.

Experimental Workflow for Disposal

Maltophilin_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Consult Safety Data Sheet (SDS) B Wear appropriate Personal Protective Equipment (PPE) A->B C Identify all this compound- contaminated materials B->C D Segregate from other waste streams C->D E Collect in a labeled, sealed, and compatible container D->E F Store container in a designated, secure, and ventilated area E->F G Arrange for pickup by a licensed hazardous waste contractor F->G H Maintain disposal records G->H

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Maltophilin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of novel compounds like Maltophilin is paramount. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational plans, and disposal procedures to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound in any form (solid or in solution). The following table summarizes the required PPE based on standard laboratory procedures for handling potentially hazardous compounds.

Body PartRequired PPEStandardPurpose
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)ASTM D6978To prevent skin contact and absorption.
Body Full-coverage lab coat or chemical-resistant suitEN ISO 27065To protect skin from accidental spills.
Eyes Safety goggles with side shields or a face shieldANSI Z87.1 / EN 166To protect eyes from splashes and airborne particles.
Respiratory A NIOSH-approved respirator with an appropriate cartridge (e.g., P100) should be used when handling the powder outside of a certified chemical fume hood.[1]NIOSH/MSHA or EN 149To prevent inhalation of airborne particles. For routine handling of solutions, a chemical fume hood is the primary engineering control.

Operational Plan: Handling and Experimental Procedures

All work with this compound should be conducted in a designated area, and a chemical fume hood should be used to minimize inhalation exposure.

Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Have all necessary equipment, including a chemical spill kit, readily accessible.

  • Prepare a designated waste container for this compound-contaminated materials.

Handling:

  • Wear all required PPE before handling the compound.

  • When weighing the solid form, do so in a fume hood to avoid generating dust.

  • If preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Clearly label all containers with the compound name and any known hazards.

Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Access to the storage area should be restricted to authorized personnel.[1]

Emergency Procedures

Immediate and appropriate response to exposure is critical.

  • Inhalation: Move the individual to fresh air immediately and seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.

Waste Segregation:

  • Solid Waste: Contaminated gloves, bench paper, and other solid materials should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.[2]

Decontamination:

  • All non-disposable equipment that comes into contact with this compound should be decontaminated. This can typically be done by rinsing with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) and then washing with soap and water. Collect all rinsate as hazardous waste.

  • Work surfaces should be wiped down with a suitable solvent and then cleaned with a detergent solution.

Visual Workflow Guides

The following diagrams illustrate key workflows for handling this compound safely.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Solid in Hood prep_spill->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment cleanup_decon Decontaminate Equipment handle_experiment->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff

Figure 1: General workflow for handling this compound.

G cluster_ppe_decision PPE Selection Logic start Handling Task Identified risk_assessment Risk of Aerosolization? start->risk_assessment ppe_high Full PPE: - Gloves - Gown - Goggles - Respirator risk_assessment->ppe_high Yes ppe_low Standard PPE: - Gloves - Gown - Goggles risk_assessment->ppe_low No

Figure 2: Decision diagram for respiratory protection.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.